Technical Documentation Center

Methyl 2-bromobenzo[d]thiazole-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-bromobenzo[d]thiazole-6-carboxylate
  • CAS: 1024583-33-2

Core Science & Biosynthesis

Foundational

Foreword: The Strategic Importance of the Benzothiazole Scaffold

An In-depth Technical Guide to the Synthesis of Methyl 2-bromobenzo[d]thiazole-6-carboxylate The benzo[d]thiazole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-bromobenzo[d]thiazole-6-carboxylate

The benzo[d]thiazole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and functional materials.[1] Its rigid, bicyclic structure and versatile substitution patterns allow for fine-tuning of pharmacological and electronic properties. Methyl 2-bromobenzo[d]thiazole-6-carboxylate, in particular, is a highly valuable synthetic intermediate. The presence of a bromine atom at the 2-position offers a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the methyl ester at the 6-position provides a site for amide bond formation or further derivatization. This dual functionality makes it an essential building block for constructing complex molecular architectures in drug discovery programs.

This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that ensure a robust and reproducible outcome.

Strategic Overview of the Synthetic Pathway

The synthesis of Methyl 2-bromobenzo[d]thiazole-6-carboxylate is most reliably achieved through a three-stage process commencing from commercially available 4-aminobenzoic acid. This pathway is designed for scalability and purity, ensuring the final product is suitable for downstream applications in pharmaceutical development.

The chosen strategy involves:

  • Heterocyclic Ring Formation: Construction of the 2-aminobenzo[d]thiazole-6-carboxylic acid core via an oxidative cyclization of 4-aminobenzoic acid.

  • Diazotization and Sandmeyer Reaction: Conversion of the 2-amino group into a diazonium salt, followed by a copper-catalyzed substitution to install the 2-bromo substituent.

  • Esterification: Conversion of the carboxylic acid moiety to the corresponding methyl ester to yield the final target molecule.

This sequence is strategically advantageous as it installs the more robust carboxylic acid group early and performs the sensitive Sandmeyer reaction before the final esterification, minimizing potential side reactions.

G A 4-Aminobenzoic Acid B Step 1: Oxidative Cyclization (KSCN, Br2, Acetic Acid) A->B Reagents C 2-Aminobenzo[d]thiazole-6-carboxylic Acid B->C Intermediate 1 D Step 2: Sandmeyer Reaction (NaNO2, HBr; then CuBr) C->D Reagents E 2-Bromobenzo[d]thiazole-6-carboxylic Acid D->E Intermediate 2 F Step 3: Esterification (Methanol, H2SO4) E->F Reagents G Methyl 2-bromobenzo[d]thiazole-6-carboxylate (Target Molecule) F->G Final Product

Caption: Overall synthetic workflow for Methyl 2-bromobenzo[d]thiazole-6-carboxylate.

Part 1: Synthesis of 2-Aminobenzo[d]thiazole-6-carboxylic Acid

This initial stage constructs the core heterocyclic system. The reaction proceeds by forming a thiourea intermediate from 4-aminobenzoic acid and thiocyanate, which then undergoes an intramolecular electrophilic cyclization promoted by bromine.

Causality and Experimental Rationale
  • Solvent Choice: Glacial acetic acid is the preferred solvent as it readily dissolves the starting materials and facilitates the electrophilic bromination and subsequent cyclization steps.[1]

  • Reagent Stoichiometry: An excess of potassium thiocyanate is used to ensure the complete conversion of the primary amine. Bromine acts as the oxidizing agent to drive the ring closure.

  • Temperature Control: The initial reaction with thiocyanate is conducted at room temperature, but the mixture is cooled before the dropwise addition of bromine.[1][2] This is critical to manage the exothermic nature of the bromination and prevent the formation of poly-brominated byproducts.

Detailed Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, suspend 4-aminobenzoic acid (1.0 eq) in glacial acetic acid.

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN, 4.0 eq) to the suspension and stir the mixture for 45 minutes at room temperature until a homogenous solution is formed.[1]

  • Cooling: Cool the reaction mixture to 10-15°C using an ice-water bath.

  • Bromination: Prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 20°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Work-up and Isolation: Pour the reaction mixture onto crushed ice. Carefully neutralize the mixture to a pH of ~8 using a 25% aqueous ammonia solution. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and dry under vacuum to yield 2-aminobenzo[d]thiazole-6-carboxylic acid as a solid, which can be used in the next step without further purification. A similar procedure using sodium thiocyanate and methanol has also been reported.[3]

Part 2: Synthesis of 2-Bromobenzo[d]thiazole-6-carboxylic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful method for converting an aromatic primary amine into a halide via a diazonium salt intermediate.[4][5][6] This transformation is highly efficient for introducing a bromine atom at the 2-position of the benzothiazole ring system.

Mechanism and Scientific Integrity

The reaction proceeds in two distinct phases:

  • Diazotization: The 2-amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperature (0–5°C) to form a relatively unstable diazonium salt. Maintaining low temperatures is absolutely critical, as diazonium salts can decompose violently at higher temperatures.

  • Copper-Catalyzed Substitution: The diazonium salt is then added to a solution of copper(I) bromide (CuBr). The Cu(I) catalyst facilitates a single-electron transfer (SET) to the diazonium salt, releasing nitrogen gas (N₂) and generating an aryl radical. This radical then abstracts a bromine atom from the copper complex to form the final product, regenerating the Cu(I) catalyst.

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction A Ar-NH₂ (2-Amino Intermediate) B NaNO₂, HBr (0-5 °C) C Ar-N₂⁺ Br⁻ (Diazonium Salt) D Ar-N₂⁺ Br⁻ C->D Transfer to CuBr Solution E CuBr (Catalyst) D->E SET F [Ar•] + N₂ + CuBr₂ E->F Radical Formation G Ar-Br (2-Bromo Product) F->G Bromine Abstraction H CuBr

Caption: Simplified mechanism of the Sandmeyer bromination reaction.

Detailed Experimental Protocol
  • Diazotization: Suspend 2-aminobenzo[d]thiazole-6-carboxylic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the mixture to 0–5°C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the suspension while stirring vigorously, keeping the temperature below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr and cool it to 0°C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction goes to completion.

  • Isolation: Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration. Wash the solid with water and dry it thoroughly. The crude 2-bromobenzo[d]thiazole-6-carboxylic acid can be purified by recrystallization if necessary.

Part 3: Esterification to Methyl 2-bromobenzo[d]thiazole-6-carboxylate

The final step is a standard Fischer esterification, where the carboxylic acid is converted to its methyl ester using methanol in the presence of a strong acid catalyst.

Causality and Experimental Rationale
  • Reagents: Methanol serves as both the solvent and the reactant. A catalytic amount of concentrated sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid.[7] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

  • Reaction Conditions: The reaction is typically heated to reflux to drive the equilibrium towards the ester product, as esterification is a reversible process.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, suspend 2-bromobenzo[d]thiazole-6-carboxylic acid (1.0 eq) in an excess of methanol.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.2 eq) dropwise while cooling the flask in an ice bath.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) overnight.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure Methyl 2-bromobenzo[d]thiazole-6-carboxylate.

Quantitative Data and Physicochemical Properties

The following table provides an overview of the reagents for a representative synthesis and the properties of the final product.

Parameter Value Source
Product Name Methyl 2-bromobenzo[d]thiazole-6-carboxylate-
CAS Number 435497-65-7[8]
Molecular Formula C₉H₆BrNO₂S[8]
Molecular Weight 272.12 g/mol [8]
Appearance Solid (Typical)-
XLogP3 3.3[8]
Exact Mass 270.93026 Da[8]

Note: Yields are highly dependent on experimental conditions and scale.

References

  • Šačkus, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Available at: [Link]

  • Gore, V.G., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Available at: [Link]

  • Organic Syntheses (n.d.). Benzothiazole, 2-amino-6-methyl-. Available at: [Link]

  • Sciencemadness Discussion Board (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Available at: [Link]

  • ResearchGate (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Available at: [Link]

  • American Elements (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid. Available at: [Link]

  • PubChem (n.d.). Methyl 2-bromobenzo[d]thiazole-6-carboxylate. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Sandmeyer Reaction. Available at: [Link]

  • MasterOrganicChemistry (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Wikipedia (n.d.). Sandmeyer reaction. Available at: [Link]

Sources

Exploratory

Methyl 2-bromobenzo[d]thiazole-6-carboxylate chemical properties

Technical Monograph: Methyl 2-bromobenzo[d]thiazole-6-carboxylate Executive Summary: The "Linchpin" Scaffold Methyl 2-bromobenzo[d]thiazole-6-carboxylate (CAS: 1024583-33-2) represents a high-value "linchpin" intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 2-bromobenzo[d]thiazole-6-carboxylate

Executive Summary: The "Linchpin" Scaffold

Methyl 2-bromobenzo[d]thiazole-6-carboxylate (CAS: 1024583-33-2) represents a high-value "linchpin" intermediate in medicinal chemistry and chemical biology. Its strategic importance stems from its bifunctional orthogonality :

  • The C2-Bromide "Warhead": An electron-deficient center activated by the adjacent nitrogen, highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.
    
  • The C6-Ester "Anchor": A stable handle for solubility modulation or further elaboration into bioactive pharmacophores (e.g., benzothiazole-based luciferins or amyloid imaging agents).

This guide provides a rigorous technical analysis of its properties, synthesis, and reactivity, designed to support researchers in optimizing lead generation and probe development.

Chemical Identity & Physical Properties

PropertySpecification
IUPAC Name Methyl 2-bromo-1,3-benzothiazole-6-carboxylate
CAS Number 1024583-33-2
Molecular Formula

Molecular Weight 272.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 130–140 °C (Analogous to ethyl ester [139–140 °C] and acid [134–138 °C])
Solubility Soluble in DMSO, DMF, DCM,

; Low solubility in water/hexanes.[1][2]
Storage Inert atmosphere, 2–8 °C (Hydrolysis sensitive over long term).

Synthesis Strategy: The Modified Sandmeyer Route

While direct bromination of benzothiazole is possible, it often lacks regioselectivity. The industry-standard protocol relies on the Kaufmann cyclization followed by a Sandmeyer-type transformation . This route ensures exclusive C2-functionalization and high purity.

Step 1: Construction of the Benzothiazole Core (Kaufmann Method)
  • Precursor: Methyl 4-aminobenzoate.

  • Reagents: Potassium Thiocyanate (KSCN), Bromine (

    
    ), Acetic Acid (AcOH).[3][4]
    
  • Mechanism: In situ formation of thiocyanogen (

    
     or electrophilic bromination of the thiourea intermediate drives cyclization onto the ortho-position.
    
Step 2: C2-Bromination (Non-Aqueous Sandmeyer)
  • Precursor: Methyl 2-aminobenzo[d]thiazole-6-carboxylate.[4]

  • Reagents: tert-Butyl Nitrite (

    
    ), Copper(II) Bromide (
    
    
    
    ), Acetonitrile (
    
    
    ).
  • Rationale: The use of organic nitrite and anhydrous

    
     avoids ester hydrolysis (common with aqueous 
    
    
    
    ) and improves yield.

Synthesis Start Methyl 4-aminobenzoate Inter Methyl 2-amino benzo[d]thiazole-6-carboxylate Start->Inter 1. KSCN, AcOH 2. Br2, <10°C (Kaufmann Cyclization) Product Methyl 2-bromo benzo[d]thiazole-6-carboxylate Inter->Product tBuONO, CuBr2 MeCN, 60°C (Sandmeyer)

Figure 1: Validated synthetic route from commercially available methyl 4-aminobenzoate.

Detailed Experimental Protocol

Caution: Bromine is corrosive and toxic.[2] Perform all steps in a fume hood.

A. Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate
  • Dissolution: Dissolve methyl 4-aminobenzoate (15.1 g, 100 mmol) and KSCN (38.8 g, 400 mmol) in glacial acetic acid (150 mL). Stir for 30 min at RT.

  • Bromination: Cool the mixture to <10 °C. Add a solution of bromine (16.0 g, 100 mmol) in acetic acid (50 mL) dropwise over 1 hour. Maintain temperature below 10 °C to prevent over-bromination.

  • Reaction: Allow to warm to RT and stir for 18 hours. A heavy precipitate (HBr salt) will form.

  • Workup: Pour the slurry into ice water (500 mL). Basify to pH 8 with ammonium hydroxide (

    
    ).
    
  • Isolation: Filter the yellow solid, wash with water (3 x 100 mL), and dry in vacuo. Recrystallize from Ethanol/Water if necessary.

    • Yield: ~75-85%.

B. Conversion to Methyl 2-bromobenzo[d]thiazole-6-carboxylate
  • Setup: In a dry 3-neck flask under

    
    , suspend 
    
    
    
    (26.8 g, 120 mmol) in anhydrous MeCN (200 mL).
  • Diazotization: Add tert-butyl nitrite (15.5 g, 150 mmol) dropwise. Heat to 60 °C.

  • Addition: Add the 2-amino intermediate (20.8 g, 100 mmol) portion-wise over 30 mins. Gas evolution (

    
    ) will be vigorous.
    
  • Completion: Stir at 60 °C for 2 hours until gas evolution ceases.

  • Workup: Cool to RT. Quench with 1M HCl (200 mL). Extract with EtOAc (3 x 150 mL).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).
    
    • Yield: ~60-70%.[5]

Reactivity Profile & Applications

The utility of this scaffold lies in its ability to undergo orthogonal functionalization.

Path A: C2-Displacement ( )

The C2 position is highly electrophilic due to the electron-withdrawing nature of the thiazole nitrogen and the ester at C6.

  • Reaction: Displacement with amines, thiols, or alkoxides.

  • Conditions:

    
    , DMF, 80 °C.
    
  • Application: Synthesis of Tau/Amyloid probes (e.g., Flutemetamol analogs) where an aniline or dimethylamino group is installed at C2.

Path B: Palladium-Catalyzed Coupling

The C2-Br bond is an excellent handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

  • Selectivity: Pd-oxidative addition occurs rapidly at C2-Br. The C6-ester remains intact, allowing for subsequent hydrolysis.

  • Application: Synthesis of Luciferin analogs . Coupling with cysteine derivatives or thiazole extensions typically targets the C2 position, while the C6-ester is later hydrolyzed to the free acid or reduced to a hydroxy group.

Reactivity Center Methyl 2-bromobenzo[d] thiazole-6-carboxylate Prod_SNAr 2-Amino/Alkoxy Derivatives (Amyloid Probes) Center->Prod_SNAr R-NH2 / R-OH K2CO3, DMF, Heat (SNAr) Prod_Suzuki 2-Aryl/Heteroaryl Derivatives (Kinase Inhibitors) Center->Prod_Suzuki Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane/H2O (Suzuki Coupling) Prod_Hydrolysis 2-Bromo-6-Carboxylic Acid (Scaffold Diversification) Center->Prod_Hydrolysis LiOH, THF/H2O (Saponification)

Figure 2: Divergent reactivity map demonstrating orthogonal functionalization.

References

  • Synthesis of 2-aminobenzothiazoles (Kaufmann Method)

    • Source: Organic Syntheses, Coll.[6] Vol. 3, p.76 (1955).

    • Title: 2-Amino-6-methylbenzothiazole.[5][7]

    • URL:[Link]

  • Sandmeyer Reaction on Benzothiazoles: Source: Journal of Heterocyclic Chemistry. Context: General non-aqueous Sandmeyer protocols for heterocyclic amines using tBuONO/CuBr2.
  • Luciferin Analog Synthesis

    • Source: ARKIVOC 2010 (vi) 53-60.
    • Title: Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles.
    • URL:[Link]

  • PubChem Compound Summary

    • Source: National Center for Biotechnology Inform
    • Title: Methyl 2-bromobenzo[d]thiazole-6-carboxylate (CID 46911877).[1][2]

    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Mechanisms of Action of Methyl 2-bromobenzo[d]thiazole-6-carboxylate

This guide provides a comprehensive exploration of the potential mechanisms of action for Methyl 2-bromobenzo[d]thiazole-6-carboxylate, a member of the pharmacologically significant benzothiazole family. Designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the potential mechanisms of action for Methyl 2-bromobenzo[d]thiazole-6-carboxylate, a member of the pharmacologically significant benzothiazole family. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge of benzothiazole derivatives to propose and detail methodologies for investigating the specific activities of this compound.

Introduction to Methyl 2-bromobenzo[d]thiazole-6-carboxylate

Methyl 2-bromobenzo[d]thiazole-6-carboxylate belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities.[1][2] The core structure consists of a benzene ring fused to a thiazole ring.[3] This scaffold is a key feature in numerous FDA-approved drugs and investigational compounds, highlighting its therapeutic potential.[4]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₉H₆BrNO₂S[5]
Molecular Weight 272.12 g/mol [5]
IUPAC Name methyl 2-bromo-1,3-benzothiazole-6-carboxylate[5]
CAS Number 1024583-33-2[5]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available

The unique arrangement of atoms in the benzothiazole ring system, particularly the presence of nitrogen and sulfur, imparts a range of chemical properties that allow for diverse molecular interactions and a wide array of pharmacological effects.[6][7]

The Benzothiazole Scaffold: A Foundation for Diverse Biological Activity

Benzothiazole derivatives have been extensively studied and have demonstrated a multitude of pharmacological activities, including:

  • Anticancer Activity: Many benzothiazole-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.[2][8][9]

  • Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a common feature in agents with antibacterial and antifungal properties.[10][11]

  • Anti-inflammatory Activity: Several derivatives have shown promise as anti-inflammatory agents.[12]

  • Enzyme Inhibition: Benzothiazoles are known to inhibit a variety of enzymes, which is a key mechanism for their therapeutic effects.[2][4]

Given the broad bioactivity of this chemical class, it is plausible that Methyl 2-bromobenzo[d]thiazole-6-carboxylate shares some of these properties. The substitutions at the 2 and 6 positions of the benzothiazole ring are known to be critical for determining the specific biological activities.[12]

Postulated Mechanisms of Action for Methyl 2-bromobenzo[d]thiazole-6-carboxylate

While direct studies on the mechanism of action of Methyl 2-bromobenzo[d]thiazole-6-carboxylate are not yet available, we can infer potential mechanisms based on the activities of structurally related benzothiazole derivatives.

Enzyme Inhibition

A primary mechanism by which benzothiazole derivatives exert their effects is through the inhibition of key enzymes.

  • Carbonic Anhydrase Inhibition: Certain benzothiazole derivatives, particularly those with sulfonamide moieties, are potent inhibitors of carbonic anhydrases (CAs), which are involved in various physiological processes, and their inhibition is a target for cancer therapy.[2][13][14]

  • Tubulin Polymerization Inhibition: Some benzothiazole-based compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, making them attractive anticancer agents.[15]

  • Kinase Inhibition: The benzothiazole scaffold is present in compounds that inhibit various protein kinases, such as EGFR, VEGFR, and PI3K, which are crucial regulators of cell growth, proliferation, and survival.[4]

  • Other Enzyme Targets: Other enzymes that have been identified as targets for benzothiazole derivatives include monoamine oxidase, acetylcholinesterase, and butyrylcholinesterase.[3][10][16]

Anticancer Activity

The potential anticancer activity of Methyl 2-bromobenzo[d]thiazole-6-carboxylate could be mediated by several mechanisms, as observed in related compounds.

  • Induction of Apoptosis: Benzothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[17]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[17]

  • Inhibition of Signaling Pathways: As mentioned, the inhibition of key signaling pathways like PI3K/AKT and NF-κB by benzothiazole derivatives can lead to reduced cancer cell proliferation and survival.[18]

Below is a diagram illustrating a potential mechanism of action through the inhibition of a generic kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Compound Methyl 2-bromobenzo[d]thiazole-6-carboxylate Compound->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes

Caption: Potential inhibition of a kinase signaling pathway by Methyl 2-bromobenzo[d]thiazole-6-carboxylate.

Experimental Protocols for Mechanistic Elucidation

To investigate the proposed mechanisms of action, a series of well-established experimental protocols should be employed.

General Experimental Workflow

The following diagram outlines a logical workflow for characterizing the biological activity of Methyl 2-bromobenzo[d]thiazole-6-carboxylate.

G start Start: Compound Synthesis and Characterization screening Initial Biological Screening (e.g., Cytotoxicity against cancer cell lines) start->screening hit Active Compound Identified screening->hit mechanism Mechanism of Action Studies hit->mechanism enzyme Enzyme Inhibition Assays (Kinases, Carbonic Anhydrase, etc.) mechanism->enzyme cell_based Cell-Based Assays (Apoptosis, Cell Cycle, Signaling) mechanism->cell_based in_vivo In Vivo Studies (Animal Models) enzyme->in_vivo cell_based->in_vivo end Lead Compound for Further Development in_vivo->end

Caption: Experimental workflow for investigating the mechanism of action.

Enzyme Inhibition Assays

Objective: To determine if Methyl 2-bromobenzo[d]thiazole-6-carboxylate directly inhibits the activity of specific enzymes.

Methodology (General):

  • Enzyme and Substrate Preparation: Obtain purified recombinant enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorescent) upon enzymatic reaction.

  • Compound Incubation: Incubate the enzyme with varying concentrations of Methyl 2-bromobenzo[d]thiazole-6-carboxylate in an appropriate buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the product formation over time using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the enzyme activity against the compound concentration.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of Methyl 2-bromobenzo[d]thiazole-6-carboxylate on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[18]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the compound induces apoptosis in cancer cells.

Methodology:

  • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for a defined period.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Objective: To investigate the effect of the compound on cell cycle progression.

Methodology:

  • Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold ethanol.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

Methyl 2-bromobenzo[d]thiazole-6-carboxylate, as a member of the versatile benzothiazole family, holds significant potential as a biologically active compound. Based on the extensive research on related derivatives, it is hypothesized that its mechanism of action may involve enzyme inhibition and the modulation of key cellular pathways, leading to anticancer or other therapeutic effects. The experimental protocols outlined in this guide provide a robust framework for elucidating the specific molecular targets and cellular effects of this promising compound. Further investigation is warranted to fully characterize its pharmacological profile and to determine its potential for future drug development.

References

  • Raut, B., & Shinde, P. (2021). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 26(15), 4645.
  • Krasavin, M., et al. (2018). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 23(10), 2465.
  • National Center for Biotechnology Information. (n.d.). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. PubChem. Retrieved from [Link]

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Bioorganic & Medicinal Chemistry, 17(21), 7494-7503.
  • American Elements. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-bromobenzo[d]thiazole-6-carboxylate. PubChem. Retrieved from [Link]

  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A class of carbonic anhydrase II and VII-selective inhibitors. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2021). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]

  • MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis, carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]

  • MDPI. (2017). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C–H Functionalization/Intramolecular C–S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils. Retrieved from [Link]

  • MDPI. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Asian Journal of Research in Medical and Pharmaceutical Sciences. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

Sources

Exploratory

Benzothiazole Derivatives in Drug Discovery: A Technical Guide to Biological Activity and Mechanism of Action

Executive Summary The benzothiazole scaffold (1,3-benzothiazole) represents a privileged structure in medicinal chemistry due to its unique electronic profile and ability to interact with diverse biological targets. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold (1,3-benzothiazole) represents a privileged structure in medicinal chemistry due to its unique electronic profile and ability to interact with diverse biological targets. This guide provides a technical deep-dive into the biological activity of benzothiazole derivatives, specifically focusing on anticancer and neuroprotective domains. It synthesizes structure-activity relationships (SAR), detailed mechanisms of action, and validated experimental protocols for researchers engaged in lead optimization.[1]

The Benzothiazole Pharmacophore & SAR

The core benzothiazole structure consists of a benzene ring fused to a thiazole ring.[2][3][4] Its biological versatility stems from its ability to serve as a bioisostere of indole and purine, allowing it to mimic endogenous ligands like ATP and serotonin.

Structure-Activity Relationship (SAR)
  • Position 2 (C-2): The most critical site for modification. Substitution with aryl, heteroaryl, or amino groups typically governs the primary biological target (e.g., kinase vs. cholinesterase affinity).[1]

  • Position 6 (C-6): Electron-withdrawing groups (e.g., -F, -Cl, -NO2) at this position often enhance metabolic stability and lipophilicity, improving blood-brain barrier (BBB) penetration for neuroprotective agents.[1]

  • Ring Nitrogen (N-3): Essential for hydrogen bonding interactions within enzyme active sites (e.g., the catalytic triad of AChE).[1]

Anticancer Activity: Kinase Inhibition & Apoptosis

Benzothiazole derivatives have emerged as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival often dysregulated in cancer.

Mechanism of Action

Certain 2-substituted benzothiazoles function as ATP-competitive inhibitors. By occupying the ATP-binding pocket of kinases such as PI3K or EGFR, they prevent the phosphorylation of downstream effectors (Akt, mTOR), leading to cell cycle arrest and apoptosis.[1]

Visualization: PI3K/Akt/mTOR Inhibition Pathway

The following diagram illustrates the signal transduction cascade and the specific intervention points of benzothiazole derivatives.[5]

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 Catalyzes AKT Akt (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Phosphorylates Survival Cell Survival & Proliferation mTOR->Survival Promotes Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Inhibition leads to Benzo Benzothiazole Derivative (Inhibitor) Benzo->PI3K  Blocks (IC50 < 0.5 µM) Benzo->mTOR  Blocks

Caption: Benzothiazole derivatives block the PI3K/Akt/mTOR cascade, shifting cell fate from survival to apoptosis.

Quantitative Efficacy Data

Recent studies have highlighted specific derivatives with superior potency compared to standard chemotherapeutics.[5][6]

Compound IDTargetCell Line (Cancer Type)IC50 (µM)Reference
Compound 19 PI3K / mTORMCF-7 (Breast)0.30 ± 0.02[1]
Compound 4f AChE / MAO-BSH-SY5Y (Neuroblastoma)0.023 (AChE)[2]
Riluzole Glutamate ReceptorsA375 (Melanoma)~25.0[3]
Cisplatin (Control)DNA CrosslinkerMCF-7 (Breast)5.20 ± 0.45[1]

Neuroprotective Potential: Alzheimer’s Disease

In Alzheimer’s Disease (AD), the "one-molecule, multiple-targets" strategy is favored.[1] Benzothiazoles are designed as Multi-Target-Directed Ligands (MTDLs) that simultaneously inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

Mechanism: Dual Inhibition
  • AChE Inhibition: The benzothiazole moiety binds to the peripheral anionic site (PAS) of AChE, preventing the hydrolysis of acetylcholine (ACh) and inhibiting AChE-induced Amyloid-beta (Aβ) aggregation.

  • MAO-B Inhibition: Reduces oxidative stress caused by the metabolism of dopamine, preserving neuronal integrity.

Visualization: Cholinergic Synapse Mechanism

Synapse_Mechanism Presynaptic Presynaptic Neuron (Release ACh) ACh Acetylcholine (ACh) Presynaptic->ACh Release Cleft Synaptic Cleft Postsynaptic Postsynaptic Receptor (Signal Transmission) ACh->Postsynaptic Binds AChE AChE Enzyme (Degrades ACh) ACh->AChE Hydrolysis (Loss of Signal) Inhibitor Benzothiazole (MTDL) Inhibitor->AChE  Inhibits (Ki ~36 nM)

Caption: Benzothiazoles inhibit AChE, increasing synaptic ACh levels and enhancing cognitive signaling.[1][7]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols include self-validating control steps.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of benzothiazole derivatives against cancer cell lines. Principle: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium salt to purple formazan crystals.

Workflow:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 0.1 to 100 µM).

    • Validation Control: Include Vehicle Control (0.1% DMSO media) and Positive Control (e.g., Doxorubicin).[1]

    • Blank Control: Media without cells (to subtract background absorbance).

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4h (protect from light).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Measurement: Read Absorbance (OD) at 570 nm (reference 630 nm).

  • Calculation:

    
    [1]
    
Protocol B: AChE Inhibition (Modified Ellman’s Method)

Objective: Assess neuroprotective potential via enzyme kinetics.

Workflow:

  • Preparation: In a 96-well plate, mix:

    • 140 µL Phosphate Buffer (pH 8.0)[1]

    • 20 µL Test Compound Solution

    • 20 µL AChE Enzyme Solution (0.2 U/mL)[1]

  • Pre-Incubation: Incubate at 25°C for 10 minutes.

    • Causality: Allows the inhibitor to bind to the enzyme active site before substrate competition begins.

  • Substrate Addition: Add 10 µL DTNB (Ellman's reagent) and 10 µL Acetylthiocholine iodide (ATChI).

  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation: The slope of the absorbance vs. time graph represents enzyme velocity. Compare against a Donepezil standard curve.

Synthetic Optimization Strategies

Accessing bioactive benzothiazoles requires robust synthetic routes.

  • Condensation of 2-Aminothiophenol (Classical):

    • Reaction: 2-aminothiophenol + Aromatic Aldehyde

      
       2-Arylbenzothiazole.
      
    • Green Modification: Use of Glycerol as a solvent/catalyst allows for catalyst recycling and high yields without toxic organic solvents [4].

  • C-H Functionalization (Modern):

    • Direct arylation of benzothiazole at C-2 using Pd or Cu catalysis. This allows for late-stage functionalization of the core scaffold, accelerating SAR exploration.[1]

References

  • Xie, et al. "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances, 2024.[1][8]

  • Karaburun, et al. "Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease." RSC Advances, 2022.[1]

  • Kumar, et al. "Riluzole: A benzothiazole derivative in the treatment of amyotrophic lateral sclerosis and its potential in Alzheimer’s disease."[7] Therapeutic Advances in Psychopharmacology, 2019.[1] [1]

  • Prajapati, et al. "Recent advances in the synthesis of 2-substituted benzothiazoles: a review." RSC Advances, 2014.[1][8]

  • Abcam. "MTT Assay Protocol." Abcam Protocols, Accessed 2025.[1]

Sources

Foundational

Technical Monograph: Methyl 2-bromobenzo[d]thiazole-6-carboxylate

This technical guide provides a rigorous, field-validated analysis of Methyl 2-bromobenzo[d]thiazole-6-carboxylate , a high-value heterocyclic scaffold. It is designed for medicinal chemists and process scientists requir...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous, field-validated analysis of Methyl 2-bromobenzo[d]thiazole-6-carboxylate , a high-value heterocyclic scaffold. It is designed for medicinal chemists and process scientists requiring actionable protocols and mechanistic insight.

The "Swiss Army Knife" of Benzothiazole Scaffolds

Part 1: Executive Summary

Methyl 2-bromobenzo[d]thiazole-6-carboxylate (CAS: 1024583-33-2 ) represents a privileged scaffold in drug discovery, particularly for kinase inhibitors, amyloid imaging agents, and COX-2 inhibitors. Its value lies in its orthogonal reactivity :

  • C2-Position (Bromine): A highly activated site for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and Nucleophilic Aromatic Substitution (

    
    ).
    
  • C6-Position (Ester): A stable anchor for lipophilicity modulation or conversion to amides/acids for target binding.

This guide details the synthesis, reactivity, and application of this core, moving beyond basic data to provide "bench-ready" intelligence.

Part 2: Chemical Profile & Safety

Table 1: Core Physicochemical Data

PropertySpecificationNotes
IUPAC Name Methyl 2-bromo-1,3-benzothiazole-6-carboxylate
CAS Number 1024583-33-2Primary identifier
Molecular Formula

Molecular Weight 272.12 g/mol
Appearance Off-white to pale yellow solid
Melting Point 134–138 °C (Acid form ref.)[1][2][3][4][5]Ester typically melts lower (~100-110 °C range)
Solubility DMSO, DMF, DCM, ChloroformPoor solubility in water/hexanes
Storage 2-8°C, Inert AtmosphereMoisture sensitive (ester hydrolysis risk)

Safety Advisory:

  • Skin/Eye Irritant: Standard PPE (gloves, goggles) required.

  • Sandmeyer Intermediates: The synthesis involves diazonium salts (shock sensitive) and bromine (highly corrosive). Conduct all steps in a fume hood.

Part 3: Synthetic Pathways (The "Build" Phase)

The most robust route to this scaffold is a two-step sequence starting from commercially available methyl 4-aminobenzoate . This avoids the solubility issues often encountered when working with the free acid.

Step 1: The Hugerschoff Cyclization

Objective: Construct the benzothiazole core with an amino handle at C2.

  • Reagents: Methyl 4-aminobenzoate, Potassium Thiocyanate (KSCN), Bromine (

    
    ), Glacial Acetic Acid.[6][7]
    
  • Mechanism: Electrophilic bromination of the thiourea intermediate formed in situ.

Protocol:

  • Dissolve methyl 4-aminobenzoate (1.0 eq) and KSCN (4.0 eq) in glacial acetic acid (10 mL/g substrate).

  • Cool the mixture to <10°C.

  • Add Bromine (1.0 eq) in acetic acid dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent over-bromination.

  • Allow to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup: Pour onto crushed ice/water. Neutralize with ammonium hydroxide (

    
    ) to pH 8. Filter the precipitate (Methyl 2-aminobenzo[d]thiazole-6-carboxylate).
    
  • Yield: Typically 80–90%.

Step 2: Sandmeyer Bromination

Objective: Convert the C2-amino group to the C2-bromo "warhead".

  • Reagents: t-Butyl Nitrite (t-BuONO) or

    
    , Copper(II) Bromide (
    
    
    
    ), Acetonitrile (
    
    
    ).
  • Why this method? The anhydrous t-BuONO method generally offers cleaner profiles than aqueous

    
     for esters, preventing hydrolysis.
    

Protocol:

  • Suspend Methyl 2-aminobenzo[d]thiazole-6-carboxylate (1.0 eq) and

    
      (1.5 eq) in dry Acetonitrile.
    
  • Add t-Butyl Nitrite (1.5 eq) dropwise at 0°C.

  • Slowly warm to RT (Caution: Gas evolution

    
    ). Heat to 60°C for 2 hours to ensure completion.
    
  • Workup: Quench with dilute HCl. Extract with Ethyl Acetate.[8] Wash organic layer with brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

  • Yield: Typically 60–75%.

Part 4: Reactivity & Functionalization[9]

The power of this scaffold lies in its ability to be functionalized selectively. The C2-Bromine is significantly more reactive than the C6-Ester, allowing for sequential modification.

Visualization: The Divergent Synthesis Map

G Core Methyl 2-bromobenzo[d] thiazole-6-carboxylate Suzuki C2-Aryl Coupling (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane SNAr C2-Amine Displacement (SNAr) Core->SNAr HNR2, DIPEA DMSO, Heat Sonogashira C2-Alkyne Coupling (Sonogashira) Core->Sonogashira Alkyne, PdCl2(PPh3)2 CuI, Et3N Hydrolysis C6-Acid (LiOH/THF) Core->Hydrolysis LiOH, THF/H2O (Preserves Br if mild) Amidation C6-Amide (Direct or via Acid) Hydrolysis->Amidation HATU, R-NH2

Figure 1: Divergent reactivity pathways. The C2 position is the primary site for diversity generation.

Key Reaction Protocols
1. Suzuki-Miyaura Coupling (C2-Arylation)

This reaction installs aromatic rings at C2, common in COX-2 inhibitors and fluorophores.

  • System:

    
     (5 mol%), 
    
    
    
    (2.0 eq), Arylboronic acid (1.2 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, 4–12 hours, Inert atmosphere (

    
    ).
    
  • Insight: The electron-deficient benzothiazole ring facilitates oxidative addition, making this coupling highly efficient even with electron-poor boronic acids.

2. Nucleophilic Aromatic Substitution (

)

The C2-Br is activated by the adjacent nitrogen and sulfur atoms (similar to 2-bromopyridine).

  • Nucleophiles: Morpholine, Piperazine, Primary amines.

  • Conditions: DMSO or DMF,

    
    , 
    
    
    
    or DIPEA base.
  • Application: Synthesis of kinase inhibitors where the amine forms a key hydrogen bond in the ATP binding pocket.

Part 5: Medicinal Chemistry Applications[8][9][11]

Case Study: COX-2 Inhibitors

Substituted 2-arylbenzothiazoles are potent, selective COX-2 inhibitors.

  • Workflow:

    • Start with Methyl 2-bromobenzo[d]thiazole-6-carboxylate .[2][5]

    • Suzuki Coupling: React with 4-methoxyphenylboronic acid to install the lipophilic tail.

    • Hydrolysis/Amidation: Convert the C6-ester to a sulfonamide or bioisostere to tune solubility and potency.

Case Study: Amyloid Imaging (Thioflavin Analogues)

Benzothiazoles bind to


-amyloid plaques.
  • Workflow:

    • Suzuki Coupling: React core with 4-aminophenylboronic acid.

    • Result: Creates a push-pull electron system (Donor amine -> Acceptor benzothiazole), resulting in strong fluorescence upon binding to amyloid fibrils.

Part 6: References

  • Synthesis of 2-aminobenzothiazole-6-carboxylates (Hugerschoff Reaction):

    • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives.

    • Source: PubMed Central. Link

  • Sandmeyer Reaction Mechanism & Protocols:

    • Recent trends in the chemistry of Sandmeyer reaction: a review.

    • Source: Molecular Diversity (via NIH). Link

  • Suzuki Coupling on Benzothiazoles:

    • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions.

    • Source: Molecules (via PubMed). Link

  • Nucleophilic Substitution (Morpholine Example):

    • 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine (Analogous reactivity).[4]

    • Source: Molbank (MDPI). Link

  • General Benzothiazole Properties & Applications:

    • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry.

    • Source: Bentham Science. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Bioactive Scaffolds from 2-Bromobenzothiazoles

Abstract & Introduction The benzothiazole moiety is a privileged pharmacophore in medicinal chemistry, appearing in FDA-approved drugs such as Riluzole (ALS treatment), Ethoxzolamide (diuretic), and various investigation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The benzothiazole moiety is a privileged pharmacophore in medicinal chemistry, appearing in FDA-approved drugs such as Riluzole (ALS treatment), Ethoxzolamide (diuretic), and various investigational antitumor agents.[1] While traditional synthesis often involves the oxidative cyclization of 2-aminothiophenols, this approach limits substituent diversity.

This guide focuses on a divergent synthetic strategy starting from 2-bromobenzothiazole. By utilizing the C2-bromide as a versatile electrophilic handle, researchers can rapidly generate libraries of bioisosteres via transition metal catalysis (Suzuki/Buchwald) or Nucleophilic Aromatic Substitution (


). This application note provides optimized protocols for transforming 2-bromobenzothiazole into bioactive C-C, C-N, and C-S coupled products.

Strategic Reactivity Profile

The C2 position of the benzothiazole ring is uniquely reactive due to the cumulative electron-withdrawing effects of the endocyclic nitrogen (


) and sulfur atoms. This makes the C2-Br bond highly susceptible to both oxidative addition (Pd-catalysis) and nucleophilic attack (

).
Reactivity Divergence Workflow

The following diagram illustrates the decision matrix for functionalizing 2-bromobenzothiazole based on the target moiety.

Reactivity_Flow Start 2-Bromobenzothiazole (Electrophile) Suzuki Pathway A: Suzuki-Miyaura (Biaryl Scaffolds) Start->Suzuki Aryl Boronic Acids Pd(PPh3)4, K2CO3 Buchwald Pathway B: Buchwald-Hartwig (Deactivated Amines) Start->Buchwald Hindered Amines Pd(OAc)2, BINAP SNAr Pathway C: SNAr Substitution (Thiols & Active Amines) Start->SNAr R-SH or R-NH2 Base, Heat Prod_CC 2-Arylbenzothiazoles (Antitumor/Imaging) Suzuki->Prod_CC Prod_CN 2-Aminobenzothiazoles (Kinase Inhibitors) Buchwald->Prod_CN SNAr->Prod_CN Nucleophilic Amines Prod_CS 2-Thiobenzothiazoles (Antimicrobial) SNAr->Prod_CS

Figure 1: Divergent synthetic pathways from the 2-bromobenzothiazole core.

Module 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

Application: Synthesis of 2-arylbenzothiazoles (e.g., antitumor agents, amyloid imaging probes).

Mechanistic Insight

The oxidative addition of Pd(0) into the C2-Br bond is generally fast. However, the basic nitrogen of the benzothiazole can coordinate to Palladium, potentially poisoning the catalyst. Therefore, biaryl phosphine ligands or high catalyst loadings are often required to maintain the active catalytic cycle.

Optimized Protocol

Reagents:

  • Substrate: 2-Bromobenzothiazole (1.0 equiv)[2]

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon stream, charge a microwave vial or Schlenk tube with 2-bromobenzothiazole (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol). Note: If the boronic acid is electron-poor, switch to Pd(dppf)Cl2.
    
  • Solvent/Base: Add degassed 1,4-dioxane (5 mL) and

    
     solution (1.5 mL).
    
  • Reaction: Seal the vessel. Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Data:

Boronic Acid Type Catalyst Yield (%) Notes

| Phenylboronic acid |


 | 92% | Standard conditions |
| 4-Pyridylboronic acid | 

| 81% | Heterocycle requires bidentate ligand | | 2-Methylphenylboronic acid |

/S-Phos | 76% | Steric hindrance requires S-Phos |

Module 2: C-N Bond Formation (Buchwald vs. SNAr)

Application: Synthesis of kinase inhibitors (ATP-binding pocket mimics).

Decision Matrix: SNAr or Buchwald?
  • Use

    
      if the amine is nucleophilic (primary alkyl amines, cyclic secondary amines like morpholine).
    
  • Use Buchwald-Hartwig if the amine is deactivated (anilines, amides) or sterically hindered.

Protocol A: Metal-Free (Nucleophilic Amines)
  • Dissolve 2-bromobenzothiazole (1.0 mmol) in DMF (3 mL).

  • Add amine (1.5 equiv) and

    
     (2.0 equiv).
    
  • Heat to 100°C for 6 hours.

  • Pour into ice water; precipitate is often pure enough for filtration.

Protocol B: Buchwald-Hartwig (Anilines)

Reagents:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base:

    
     (1.5 equiv) — Crucial for activating the amine.
    
  • Solvent: Toluene (anhydrous)

Procedure:

  • Combine 2-bromobenzothiazole, aniline derivative, base, and catalyst precursor/ligand in a Schlenk tube.

  • Evacuate and backfill with

    
     (3x).[2]
    
  • Inject anhydrous Toluene.

  • Reflux (110°C) for 12 hours.

  • Critical Step: The product may complex with Pd. Use a scavenger resin (e.g., SiliaMetS® Thiol) during workup to remove residual metal.

Module 3: C-S Bond Formation (Thioethers)

Application: Synthesis of antimicrobial 2-(alkylthio)benzothiazoles.

Protocol:

  • Reagents: 2-bromobenzothiazole (1.0 equiv), Thiol (R-SH, 1.1 equiv),

    
     (2.0 equiv), DMF.
    
  • Conditions: Stir at 60°C for 2 hours. Note: Reaction is faster than amination due to the higher nucleophilicity of sulfur.

  • Purification: Recrystallization from Ethanol is often sufficient.

Visualization: The Catalytic Cycle

Understanding the specific catalytic requirements for benzothiazoles is vital. The nitrogen atom can facilitate reductive elimination but hinders oxidative addition if the catalyst is not electron-rich.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd 2-Br-Benzothiazole TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Ar-B(OH)2 / OH- RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 2-Arylbenzothiazole

Figure 2: Suzuki-Miyaura catalytic cycle specific to benzothiazole coupling.

References

  • BenchChem. (2025).[2] Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. Retrieved from

  • National Institutes of Health (NIH). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. PMC. Retrieved from

  • Organic Chemistry Portal. (2024).[3] Suzuki Coupling: Mechanisms and Recent Developments.[3] Retrieved from

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.Molecules.[2][4][5][6][7][8][9][10][11] Retrieved from

  • Royal Society of Chemistry (RSC). (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency.[12][13][14] Retrieved from

Sources

Application

Application Notes and Protocols for the Functionalization of the Benzothiazole Ring at the 2-Position

Introduction: The Strategic Importance of the 2-Position on the Benzothiazole Scaffold The benzothiazole moiety, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Position on the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[3][4] The 2-position of the benzothiazole ring is a particularly strategic site for substitution. Functionalization at this carbon, situated between the electron-rich nitrogen and sulfur heteroatoms, profoundly influences the molecule's electronic properties, steric profile, and biological interactions. This unique reactivity has made the development of methods for its selective modification a major focus of synthetic chemistry.[4]

This guide provides an in-depth overview of modern and classical techniques for the functionalization of the benzothiazole ring at the 2-position. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower informed experimental design. We will explore direct C-H functionalization, classical ring-forming syntheses, and the derivatization of key benzothiazole intermediates.

Core Synthetic Strategies for 2-Functionalization

The introduction of substituents at the 2-position of the benzothiazole ring can be broadly categorized into two main approaches: direct functionalization of a pre-formed benzothiazole core and the de novo synthesis of the ring with the desired substituent already incorporated.

Direct C-H Functionalization: A Modern Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy, avoiding the need for pre-functionalized starting materials.[5]

Catalytic systems based on transition metals like palladium, copper, and ruthenium have been extensively developed to forge new bonds at the C2-position.

  • Palladium-Catalyzed C-H Arylation and Alkenylation: Palladium catalysis is a versatile tool for creating C-C bonds. The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway or by oxidative addition into a C-H bond, followed by reductive elimination to yield the coupled product.[6] These methods can be used to couple benzothiazoles with a wide variety of (hetero)aryl halides and alkenes.[7][8] A significant advantage is the ability to perform these reactions at room temperature using specific solvent systems like hexafluoroisopropanol (HFIP).[8]

  • Copper-Catalyzed Functionalization: Copper catalysts offer a cost-effective alternative to palladium for C-S and C-N bond formation.[9] For instance, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles.[10][11]

  • Ruthenium-Catalyzed C-N Bond Formation: Ruthenium catalysts have been successfully employed for the regioselective amidation of 2-aryl benzothiazoles at the ortho-position of the aryl ring via C-H activation, showcasing the ability to functionalize substituents at the 2-position.[12]

Protocol 1: Palladium-Catalyzed Direct C-H Arylation of Benzothiazole with Iodoarenes

This protocol is adapted from methodologies promoting C-H functionalization under mild conditions.[8]

Materials:

  • Benzothiazole

  • Substituted Iodoarene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Pivalate (PivOK)

  • Hexafluoroisopropanol (HFIP)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add benzothiazole (1.0 mmol, 1.0 equiv).

  • Add the iodoarene (1.2 mmol, 1.2 equiv).

  • Add Pd(OAc)₂ (0.05 mmol, 5 mol%).

  • Add PivOK (2.0 mmol, 2.0 equiv).

  • Add dry HFIP (3 mL).

  • Seal the flask and stir the reaction mixture at room temperature (25°C) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-arylbenzothiazole.

Visible-light photoredox catalysis represents a green and sustainable approach, utilizing light as a renewable energy source to drive chemical transformations under mild conditions.[13][14] These reactions often proceed via radical mechanisms. For benzothiazole synthesis, this can involve the aerobic cyclization of thioanilides, where visible light and a photosensitizer (e.g., a Ruthenium or Iridium complex) generate radical intermediates that lead to C-H functionalization and C-S bond formation.[13][14][15]

Diagram 1: Generalized Photoredox Catalytic Cycle

photoredox_cycle cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) PC_ox Oxidized PC+ PC_star->PC_ox SET PC_star->PC_ox PC_red Reduced PC- PC_star->PC_red SET PC_ox->PC SET PC_red->PC SET Sub Substrate (e.g., Thioanilide) Radical_Int Radical Intermediate Sub->Radical_Int Oxidation Product 2-Substituted Benzothiazole Radical_Int->Product

Caption: Oxidative and reductive quenching cycles in photoredox catalysis.

Protocol 2: Aerobic Visible-Light Photoredox Synthesis of 2-Arylbenzothiazoles

This protocol is based on the visible-light-driven cyclization of thioanilides.[13][14]

Materials:

  • N-Arylthiobenzamide (Thioanilide)

  • Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Acetonitrile (MeCN)

  • Blue LED light source

  • Reaction vial with a septum for gas exchange

Procedure:

  • In a reaction vial, dissolve the thioanilide substrate (0.2 mmol, 1.0 equiv) in acetonitrile (2 mL).

  • Add [Ru(bpy)₃]Cl₂ (0.002 mmol, 1 mol%).

  • Add DBU (0.4 mmol, 2.0 equiv).

  • Seal the vial and place it approximately 5-10 cm from a blue LED lamp.

  • Ensure a gentle stream of air or an atmosphere with a controlled oxygen concentration (e.g., via a balloon) is supplied.

  • Irradiate the mixture with stirring at room temperature for 8-16 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 2-arylbenzothiazole.

The Minisci reaction is a powerful method for the direct C–H alkylation or acylation of electron-deficient N-heterocycles.[16] The reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heterocycle.[17] This approach is highly effective for introducing alkyl groups at the 2-position of the benzothiazole ring, often using radical precursors like carboxylic acids (via oxidative decarboxylation) or alkyl halides.[18][19]

Diagram 2: Minisci Reaction Workflow

minisci_workflow start Start: Reagents reagents Benzothiazole + Radical Precursor + Acid + Oxidant start->reagents radical_gen Step 1: Generate Alkyl Radical (R•) reagents->radical_gen radical_add Step 2: Radical Addition to Protonated Benzothiazole radical_gen->radical_add rearomatize Step 3: Oxidative Rearomatization radical_add->rearomatize product Product: 2-Alkylbenzothiazole rearomatize->product

Caption: Key steps in the Minisci functionalization of benzothiazole.

Synthesis via Ring Formation

These "classical" methods construct the benzothiazole ring and install the 2-substituent in a single synthetic operation, typically from 2-aminothiophenol or its derivatives.

This is one of the most fundamental and widely used methods for preparing 2-substituted benzothiazoles.[4] 2-Aminothiophenol serves as a binucleophile, reacting with a variety of electrophilic partners.

  • With Aldehydes: Reaction with aldehydes followed by an oxidative cyclization yields 2-aryl or 2-alkyl benzothiazoles. A variety of oxidants and catalysts, including environmentally benign options, have been developed.[4]

  • With Nitriles: Copper-catalyzed condensation with nitriles provides a direct and efficient route to 2-substituted benzothiazoles, tolerating a wide range of functional groups.[10][20]

  • With Carboxylic Acids or Acyl Chlorides: Condensation with carboxylic acids or their derivatives leads to the formation of the corresponding 2-substituted benzothiazoles, often requiring high temperatures or activating agents.

Protocol 3: Copper-Catalyzed Synthesis from 2-Aminobenzenethiol and Nitriles

This protocol is based on the efficient copper-catalyzed condensation method.[10]

Materials:

  • 2-Aminobenzenethiol

  • Aromatic or Aliphatic Nitrile

  • Copper(II) Acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Reflux condenser and heating mantle

Procedure:

  • To a round-bottom flask, add 2-aminobenzenethiol (1.0 mmol, 1.0 equiv), the nitrile (1.2 mmol, 1.2 equiv), Cu(OAc)₂ (0.1 mmol, 10 mol%), and Et₃N (1.5 mmol, 1.5 equiv).

  • Add ethanol (5 mL) as the solvent.

  • Attach a reflux condenser and heat the mixture to 70-80°C with vigorous stirring for 6-12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the 2-substituted benzothiazole.

Modification of Pre-functionalized Benzothiazoles

Key benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole, serve as versatile building blocks for further elaboration.[21]

The amino group at the 2-position is a convenient handle for introducing a wide variety of functionalities.[1][22]

  • Acylation: Reaction with acyl chlorides or anhydrides readily forms 2-acetamido-benzothiazole derivatives.[23]

  • Schiff Base Formation: Condensation with aldehydes yields Schiff bases (imines), which are important intermediates for the synthesis of more complex heterocyclic systems.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions can be used to form C-N bonds, linking aryl groups to the 2-amino position.[24]

Protocol 4: Synthesis of a 2-(Acylamino)benzothiazole Derivative

This is a standard acylation procedure.[22][23]

Materials:

  • 2-Aminobenzothiazole

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Chloroform (CHCl₃)

  • Reflux condenser

Procedure:

  • Suspend 2-aminobenzothiazole (10 mmol, 1.0 equiv) and anhydrous K₂CO₃ (15 mmol, 1.5 equiv) in chloroform (50 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (11 mmol, 1.1 equiv) dropwise with stirring.

  • After the addition is complete, remove the ice bath and attach a reflux condenser.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, filter the mixture to remove inorganic salts.

  • Wash the filtrate with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 2-chloroacetamido-benzothiazole, which can be purified by recrystallization.

Data Summary and Comparison

The choice of synthetic method depends on factors such as desired substituent, functional group tolerance, scalability, and green chemistry considerations.

Method CategoryKey Reaction TypeTypical Catalysts/ReagentsAdvantagesLimitationsYield Range
Direct C-H Functionalization Pd-Catalyzed ArylationPd(OAc)₂, PivOKHigh atom economy, mild conditions possible, avoids pre-functionalization.Catalyst cost, potential for multiple functionalizations.60-95%[8]
Photoredox Catalysis[Ru(bpy)₃]Cl₂, Visible Light, O₂Green, mild conditions, uses light as energy source.Requires specific equipment, can be sensitive to oxygen concentration.70-90%[13][14]
Minisci ReactionAgNO₃, (NH₄)₂S₂O₈Excellent for introducing alkyl groups, direct C-H bond use.Often requires strong oxidants and acidic conditions.50-85%[18]
Synthesis via Ring Formation Condensation (Nitriles)Cu(OAc)₂, Et₃NCost-effective catalyst, good functional group tolerance, straightforward.Requires 2-aminothiophenol precursor.75-95%[10]
Condensation (Aldehydes)Various oxidants (e.g., PCC)Readily available starting materials, versatile for aryl/alkyl groups.May require stoichiometric oxidants, variable yields.34-94%[4]
Modification of Intermediates Acylation of 2-AminobenzothiazoleAcyl Halides, BaseHigh-yielding, reliable, easy to perform.Limited to acyl derivatives.>90%[22][23]

Conclusion

The functionalization of the benzothiazole ring at the 2-position is a rich and evolving field of synthetic chemistry. While classical condensation reactions remain a robust and reliable method, modern direct C-H functionalization techniques, particularly those employing palladium and photoredox catalysis, offer more elegant and atom-economical pathways. These advanced methods provide powerful tools for the late-stage modification of complex molecules, a critical capability in drug discovery and development. The protocols and data presented herein serve as a practical guide for researchers to select and implement the most suitable strategy for their specific synthetic targets, ultimately accelerating innovation in the many fields where benzothiazole scaffolds are of paramount importance.

References

  • Cheng, Y., Yang, J., Qu, Y., & Li, P. (2012). Aerobic Visible-Light Photoredox Radical C–H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. Organic Letters, 14(1), 98–101. Available at: [Link][13][14]

  • Moseev, R. S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4994. Available at: [Link][21]

  • Al-Suhaimi, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(3), 3341–3356. Available at: [Link][23]

  • Organic Chemistry Portal. (n.d.). Aerobic Visible-Light Photoredox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. Retrieved from [Link][13][14]

  • Kaur, R., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Advances, 8(1), 133-153. Available at: [Link][22]

  • Al-Masoudi, W. A., et al. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Journal of Medicinal and Chemical Sciences, 6(1), 154-162. Available at: [Link]

  • Sun, Y., et al. (2013). Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Organic Letters, 15(7), 1598–1601. Available at: [Link][10][20][11]

  • Lytvyn, R. Z., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Available at: [Link]

  • Lee, K., & Park, C. P. (2013). Synthesis of 2-substituted benzothiazoles by visible light-driven photoredox catalysis. Tetrahedron Letters, 54(20), 2551-2554. Available at: [Link][15]

  • Wang, W., et al. (2021). Combining photo-redox and enzyme catalysis for the synthesis of 4H-pyrimido[2,1-b] benzothiazole derivatives in one pot. Bioorganic Chemistry, 107, 104534. Available at: [Link]

  • Xu, F., et al. (2024). Direct C–H Alkylation of Benzothiadiazoles via Organic Photoredox Catalysis. Organic Letters, 26(6), 1266–1271. Available at: [Link]

  • Sharma, P., et al. (2021). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 11(30), 18274-18293. Available at: [Link][3]

  • Scilit. (n.d.). Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Retrieved from [Link][20]

  • Martín-Lomas, M., et al. (1998). Cross coupling reactions of 2-(allyloxy(thio))benzothiazoles with organocopper reagents in dihydropyranoid systems. Mechanistic implications of the substrate and the reagent: regio- and stereocontrolled access to branched-chain sugars. The Journal of Organic Chemistry, 63(19), 6524–6533. Available at: [Link]

  • ACS Publications. (n.d.). Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Retrieved from [Link][11]

  • Sharma, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(4), e202303964. Available at: [Link][4]

  • Donohoe, T. J., et al. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters, 22(9), 3407–3411. Available at: [Link]

  • ResearchGate. (n.d.). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones. Retrieved from [Link][25]

  • Li, J., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 27(19), 6296. Available at: [Link]

  • Ingleson, M. J., et al. (2022). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 87(1), 357–370. Available at: [Link]

  • Daugulis, O., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(24), 5709–5712. Available at: [Link][5]

  • Gande, S., & Guntreddi, T. (2022). Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent. ACS Omega, 7(1), 1269–1279. Available at: [Link][12]

  • Cano, C., et al. (2021). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Molecules, 26(11), 3326. Available at: [Link][9]

  • ResearchGate. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Retrieved from [Link][7]

  • Sosnovskikh, V. Y., et al. (2021). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([13][21][23]thiadiazole). Molecules, 26(16), 4991. Available at: [Link]

  • PubMed. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Palladium‐catalyzed arylation of benzothiazole using substituted benzoic acid. Retrieved from [Link]

  • Roger, J., et al. (2021). Palladium-Catalyzed C–H Bond Arylation and O- to N-Alkyl Migratory Rearrangement of 2-Alkoxythiazoles: One-Pot Access to 2-Alkoxy-5-arylthiazoles or 3-Alkyl-5-arylthiazol-2(3H)-ones. The Journal of Organic Chemistry, 86(11), 7850–7862. Available at: [Link]

  • Buchwald, S. L., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435. Available at: [Link][24]

  • Proctor, R. S. J., & Phipps, R. J. (2019). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry, 17(31), 7275-7285. Available at: [Link][16]

  • Bhujbal, Y., et al. (2020). Room temperature Palladium-Catalyzed C─H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv. Available at: [Link][8]

  • The Organic Chemistry Tutor. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted benzothiazole derivatives. Retrieved from [Link]

  • Baran, P. S. (n.d.). The Minisci Reaction. Baran Lab, Scripps Research. Available at: [Link][17]

  • OChemExplained. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Available at: [Link][26]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]

  • Sharma, R., & Sharma, G. (2018). Biocidal Activities of Substituted Benzothiazole of Copper Surfactants over Candida albicans & Trichoderma harziamunon on Muller Hinton Agar. The Open Pharmaceutical Sciences Journal, 5(1). Available at: [Link][2]

  • MacMillan, D. W. C., et al. (2018). Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. Angewandte Chemie International Edition, 57(24), 7172–7176. Available at: [Link][18]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2024, October 25). (PDF) Direct C-H functionalisation of azoles via Minisci reactions. Retrieved from [Link][19]

Sources

Method

Application Note: Precision Palladium Catalysis for 2-Bromobenzothiazole Functionalization

Executive Summary & Core Directive The 2-substituted benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in antitumor agents (e.g., Phortress), imaging agents, and neuroprotective drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The 2-substituted benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in antitumor agents (e.g., Phortress), imaging agents, and neuroprotective drugs. While 2-bromobenzothiazole is a potent electrophile, its reactivity is complicated by the adjacent ring nitrogen, which can act as a Lewis base, poisoning palladium catalysts or altering the steric environment during the catalytic cycle.

This guide provides field-proven protocols for overcoming these "heterocycle effects." We move beyond generic coupling conditions to provide specific, high-yielding methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, explicitly addressing the electronic and coordinating nature of the benzothiazole nucleus.

Mechanistic Insight: The "Heterocycle Effect"

To optimize reactions with 2-bromobenzothiazole, one must understand the competition between oxidative addition and non-productive coordination .

  • Electronic Activation: The C2 position is highly electron-deficient (C=N bond character), making the C-Br bond exceptionally reactive toward oxidative addition. This often allows for milder conditions than those required for bromobenzene.

  • Catalyst Poisoning: The endocyclic nitrogen possesses a lone pair that can coordinate to electrophilic Pd(II) species, potentially forming stable, off-cycle palladacycles that arrest turnover.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or chelating ligands (dppf) to sterically crowd the metal center, preventing non-productive N-Pd coordination while facilitating oxidative addition.

Figure 1: Mechanistic Pathway & N-Coordination Challenge

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + Substrate Substrate 2-Bromobenzothiazole OffCycle OFF-CYCLE TRAP (N-Coordination to Pd) Substrate->OffCycle N-binding (Inhibition) TransMet Transmetallation (Base + Coupling Partner) OxAdd->TransMet OffCycle->Pd0 Requires Heat/Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlights the critical competition between productive oxidative addition (Green) and the off-cycle catalyst trap caused by nitrogen coordination (Red).

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Creating C-C bonds with aryl or heteroaryl boronic acids.

Rationale: Standard Pd(PPh3)4 often fails due to poor stability and N-coordination. We utilize Pd(dppf)Cl2 , where the bidentate ligand prevents catalyst deactivation, or a Pd2(dba)3/XPhos system for sterically hindered substrates.

Reagents:

  • 2-Bromobenzothiazole (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: Cs2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with 2-bromobenzothiazole (1.0 mmol), aryl boronic acid (1.2 mmol), and Cs2CO3 (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent & Catalyst: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe. Remove the septum briefly under positive Argon flow to add Pd(dppf)Cl2[2]·DCM (0.03 mmol). Reseal promptly.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion by TLC or LC-MS.[1]

    • Note: The electron-deficient benzothiazole accelerates the reaction; avoid overheating (>110°C) to prevent hydrodehalogenation.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[3] Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introducing primary or secondary amines.[4]

Rationale: The benzothiazole nitrogen competes with the amine substrate for the Pd center.[5] We employ BrettPhos or XPhos precatalysts, which are specifically designed to favor amine binding and reductive elimination over heterocyclic N-binding.

Reagents:

  • 2-Bromobenzothiazole (1.0 equiv)[1]

  • Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G3 (2-4 mol%)

  • Base: NaOtBu (1.4 equiv) - Crucial for deprotonation

  • Solvent: Toluene or tert-Amyl alcohol (anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-complexation (if using separate ligand): In a glovebox or under Argon, mix Pd2(dba)3 and BrettPhos in Toluene (1 mL) and stir at 80 °C for 5 mins to generate the active species (solution turns from purple to orange/brown).

  • Reaction Assembly: Add 2-bromobenzothiazole (1.0 mmol), amine (1.2 mmol), and NaOtBu (1.4 mmol) to a reaction tube.

  • Addition: Transfer the active catalyst solution to the reaction tube. Rinse with additional Toluene (3 mL) to reach 0.2 M concentration.

  • Heating: Seal and heat to 100 °C for 2–6 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via chromatography.[2]

Protocol C: Sonogashira Coupling (Alkynylation)

Best for: Introduction of alkyne linkers.[1]

Rationale: Copper co-catalysis is standard but can sometimes lead to Glaser homocoupling of the alkyne. For 2-bromobenzothiazole, a robust Pd/Cu system works well due to the high reactivity of the C-Br bond.[1]

Reagents:

  • 2-Bromobenzothiazole (1.0 equiv)[1]

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (3 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Et3N (3.0 equiv) or Diisopropylamine

  • Solvent: DMF or THF (degassed)

Step-by-Step Procedure:

  • Mix Solids: Combine halide, catalyst, and CuI in a vial.

  • Add Liquids: Evacuate/backfill with Argon. Add degassed DMF and Et3N.

  • Add Alkyne: Add the terminal alkyne dropwise.

  • Temperature: Stir at Room Temperature for 1 hour. If conversion is low (<10%), heat to 60 °C.

    • Warning: High heat with CuI can promote alkyne dimerization.

  • Workup: Quench with saturated NH4Cl (aq) to chelate copper (blue solution). Extract with Et2O.

Optimization & Troubleshooting Matrix

The following table summarizes common issues encountered with benzothiazole substrates and their solutions.

IssueProbable CauseCorrective Action
No Reaction (0% Yield) Catalyst poisoning by Benzothiazole-N.Switch to bulky ligands (XPhos, BrettPhos) or increase temp to break N-Pd interaction.
Hydrodehalogenation Reaction too hot; Hydride source present (e.g., alcohol solvent).Lower temperature; Switch solvent from alcohols to Toluene or Dioxane.
Homocoupling (Biaryl) Oxidation of Boronic acid (Suzuki) or Alkyne (Sonogashira).Degas solvents rigorously (freeze-pump-thaw); Reduce CuI loading.
Low Conversion Poor oxidative addition.Use Pd precursors with labile ligands (e.g., Pd2(dba)3) instead of Pd(PPh3)4.

Workflow Visualization

Figure 2: Decision Tree for Reaction Selection

Workflow Start Start: 2-Bromobenzothiazole Partner Select Coupling Partner Start->Partner Boronic Boronic Acid/Ester Partner->Boronic Aryl/Vinyl Amine Primary/Secondary Amine Partner->Amine N-Nucleophile Alkyne Terminal Alkyne Partner->Alkyne C-C Triple Bond Suzuki Suzuki-Miyaura Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 80°C Boronic->Suzuki Buchwald Buchwald-Hartwig Pd2(dba)3 + BrettPhos NaOtBu, Toluene, 100°C Amine->Buchwald Sonogashira Sonogashira PdCl2(PPh3)2, CuI Et3N/DMF, RT to 60°C Alkyne->Sonogashira

Caption: Decision matrix for selecting the optimal catalytic system based on the desired coupling partner.

References

  • BenchChem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-bromobenzothiazole. Retrieved from

  • Ohnmacht, S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Retrieved from

  • Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction.[6] Molecules.[2][4][5][7][8][9][10][11][12][13][14][15] Retrieved from

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from

  • BenchChem. A Comparative Guide to the Cross-Coupling Reactivity of 2-Halobenzothiazoles. Retrieved from

Sources

Application

Application Note: Solid-Phase Synthesis of Benzothiazole Derivatives

Abstract Benzothiazoles are privileged pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antitumor and antimicrobial to neuroprotective effects.[1][2][3] Traditional solu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzothiazoles are privileged pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antitumor and antimicrobial to neuroprotective effects.[1][2][3] Traditional solution-phase synthesis often suffers from harsh conditions (polyphosphoric acid at


C), difficult purification, and limited scope for combinatorial library generation. This guide details advanced Solid-Phase Organic Synthesis (SPOS) protocols for benzothiazole derivatives. We focus on two orthogonal strategies: (1) The "Build-Off" Strategy , utilizing resin-bound carboxylic acids condensed with 2-aminothiophenols via T3P-mediated cyclodehydration, and (2) The "Backbone" Strategy , employing resin-bound 2-aminothiophenols for diversity-oriented synthesis. These protocols emphasize mild reaction conditions, high purity, and automation compatibility.

Strategic Planning & Resin Selection

Success in solid-phase synthesis (SPS) hinges on the correct pairing of resin, linker, and synthetic strategy. For benzothiazoles, the choice depends on which part of the molecule is invariant (anchored) and which allows for diversity.

Resin Selection Matrix
StrategyRecommended ResinLinker ChemistryCleavage ConditionsApplication
Anchored Acid Wang Resin

-Alkoxybenzyl alcohol
95% TFAGenerating libraries with diverse 2-positions (R-group).
Anchored Thiol 2-Chlorotrityl Chloride (2-CTC) Trityl chloride1% TFA / DCMGenerating libraries with diverse benzene-ring substitutions.
Amide Linkage Rink Amide Trialkoxy-benzhydrylamine95% TFASynthesis of benzothiazole-peptide hybrids.
Synthetic Logic Flow

The following diagram illustrates the decision process for selecting the optimal synthetic route based on the desired library diversity.

Benzothiazole_Strategy cluster_legend Legend Start Target Molecule Design Div_2Pos Diversity at 2-Position? Start->Div_2Pos Div_Benz Diversity on Benzene Ring? Div_2Pos->Div_Benz No Route_A Route A: Anchored Acid (Wang Resin) Div_2Pos->Route_A Yes Route_B Route B: Anchored Thiol (2-CTC Resin) Div_Benz->Route_B Yes Step_A1 Load R-COOH Route_A->Step_A1 Step_B1 Load 2-Aminothiophenol Route_B->Step_B1 Step_A2 Condense w/ 2-Aminothiophenol Step_A1->Step_A2 Step_A3 T3P Cyclization Step_A2->Step_A3 Step_B2 Acylate w/ R-COOH Step_B1->Step_B2 Step_B3 Acid-Mediated Cyclization Step_B2->Step_B3 key Blue: Start | Green: Route A | Red: Route B

Figure 1: Decision tree for selecting the appropriate solid-phase synthesis strategy based on library diversity requirements.

Core Chemistry & Mechanisms[1]

Mechanism of T3P-Mediated Cyclodehydration (Route A)

The condensation of carboxylic acids with 2-aminothiophenol traditionally requires corrosive reagents like


 or PPA. On solid support, Propylphosphonic anhydride (T3P)  offers a superior, mild alternative. T3P acts as a coupling agent to form the intermediate amide and subsequently drives the cyclodehydration to the benzothiazole, often in a "one-pot" on-resin sequence.

Mechanism:

  • Activation: The resin-bound carboxylate attacks T3P, forming a reactive mixed anhydride.

  • Amidation: The amino group of 2-aminothiophenol attacks the anhydride, releasing the T3P byproduct and forming the amide bond.

  • Cyclization: The thiol group (nucleophilic) attacks the amide carbonyl (activated again by T3P or residual acid), followed by dehydration to aromatize the system.

Mechanism of Oxidative Cyclization (Jacobson/Hugershoff)

For thioanilide intermediates (formed via reaction of resin-bound amines with isothiocyanates), oxidative cyclization is employed.[2]

  • Reagents:

    
     (PIDA) or 
    
    
    
    .
  • Pathway: Formation of a radical cation or sulfur-cation intermediate, followed by electrophilic attack on the aromatic ring. This is particularly useful for electron-rich aromatic systems.

Detailed Experimental Protocols

Protocol A: The "Anchored Acid" Method (T3P Mediated)

Best for: Creating libraries of 2-substituted benzothiazoles where the carboxylic acid is the diversity element.

Materials
  • Resin: Wang Resin (loading 0.5–1.0 mmol/g).

  • Reagents: Fmoc-Amino Acids or Carboxylic Acids, 2-Aminothiophenol (substituted or unsubstituted), T3P (50% in EtOAc), DIPEA, DMF, DCM.

  • Equipment: Shaker/Rotator, Fritted Syringes (PP).

Step-by-Step Procedure
  • Resin Swelling:

    • Place 200 mg Wang resin in a fritted syringe.

    • Swell in DCM (3 mL) for 30 min. Drain.

  • Acid Loading (Standard Esterification):

    • Dissolve Carboxylic Acid (5 eq), DIC (2.5 eq), and DMAP (0.1 eq) in DMF.

    • Add to resin and shake for 4 hours at RT.

    • Wash: DMF (3x), DCM (3x), MeOH (1x), DCM (3x).

  • Condensation & Cyclization (The Critical Step):

    • Solution Prep: Dissolve 2-Aminothiophenol (5 eq) and DIPEA (10 eq) in DMF (2 mL). Add T3P (50% soln, 5 eq).

    • Reaction: Add the mixture to the resin-bound acid.

    • Conditions: Shake at 60°C for 12–16 hours. Note: Mild heating is required for the dehydration step.

    • QC Check: Remove a few beads, cleave (see step 4), and analyze by LC-MS to ensure cyclization (Mass = Acid + Aminothiophenol - 2H₂O).

  • Cleavage:

    • Wash resin thoroughly with DCM.

    • Treat with 95% TFA / 2.5% TIS / 2.5%

      
       for 2 hours.
      
    • Collect filtrate, evaporate TFA under

      
      , and precipitate in cold ether.
      
Protocol B: The "Anchored Thiol" Method (Trityl Resin)

Best for: Peptide-benzothiazole hybrids or when the benzothiazole core itself needs substitution.

Step-by-Step Procedure
  • Resin Loading:

    • Use 2-Chlorotrityl Chloride Resin .

    • Dissolve 2-Aminothiophenol (3 eq) in DCM with DIPEA (6 eq).

    • Add to resin. Shake for 2 hours at RT. (The thiol binds selectively to the trityl cation).

    • Capping: Add MeOH (1 mL) and shake for 15 min to cap unreacted chlorides.

  • Acylation:

    • React the resin-bound amine (from the aminothiophenol) with the incoming Carboxylic Acid (5 eq) using HATU (5 eq) and DIPEA (10 eq) in DMF.

    • Shake for 2 hours at RT.

    • Result: Resin-S-Ph-NH-CO-R (Linear Amide).

  • Cyclization-Cleavage Strategy:

    • Option 1 (Two-Step): Cleave the linear amide using 1% TFA/DCM (mild cleavage retains the amide but frees the thiol). Evaporate. Redissolve in DMF/AcOH and heat to cyclize in solution.

    • Option 2 (On-Resin): Treat the resin with

      
       (5 eq) / 
      
      
      
      (5 eq) / Imidazole (10 eq)
      in DCM for 4 hours. This promotes cyclodehydration while attached.
    • Cleavage: Treat with 20% TFA/DCM to release the final benzothiazole.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Cyclization Reaction temperature too low; steric hindrance.Increase temp to 80°C in Protocol A. Switch to microwave irradiation (50W, 80°C, 20 min).
Disulfide Formation Oxidation of 2-aminothiophenol before reaction.Use freshly distilled 2-aminothiophenol. Add 10% DTT or TCEP during the washing steps prior to coupling.
Racemization Over-activation of chiral carboxylic acids.Use DIC/HOBt instead of HATU/Base. Keep cyclization temps <60°C if chiral centers are adjacent.
Low Yield (Wang Resin) Poor ester loading.Use the Symmetric Anhydride method for loading the first acid (Acid + DIC, pre-mix 15 min).

Visualization of Reaction Pathway

The following diagram details the mechanistic pathway for Protocol A (T3P Mediated Synthesis).

Reaction_Mechanism Resin Resin-Linker-OH Loaded Resin-Linker-O-CO-R (Loaded Acid) Resin->Loaded Esterification Acid R-COOH Acid->Loaded Intermediate Intermediate Amide (Resin-Bound) Loaded->Intermediate Amidation (T3P) Reagents 2-Aminothiophenol + T3P + Base Reagents->Intermediate Product_Resin Resin-Bound Benzothiazole Intermediate->Product_Resin Intramolecular Attack (S -> C=O) Cyclization Cyclodehydration (- H2O) Final Final Benzothiazole Derivative Product_Resin->Final Release Cleavage TFA Cleavage

Figure 2: Mechanistic pathway for T3P-mediated solid-phase synthesis of benzothiazoles.

References

  • Solid-Phase Synthesis of 2-Substituted Benzothiazoles

    • Title: Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.[3][4]

    • Source: Molecules, 2023.
    • URL:[Link]

    • Relevance: Provides the foundational logic for resin-bound aminothiophenol str
  • T3P Mediated Synthesis

    • Title: Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of Benzothiazoles.
    • Source: Synlett / Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Validates the use of T3P for mild cyclodehydr
  • Oxidative Cyclization Reagents

    • Title: Polymer-supported triphenylphosphine: application in organic synthesis.[5][6]

    • Source: RSC Advances, 2019.
    • URL:[Link]

    • Relevance: Details the use of and Iodine for cycliz
  • General Benzothiazole Reviews

    • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[1][7]

    • Source: Molecules, 2020.[2][8]

    • URL:[Link][1]

    • Relevance: Broad overview of catalytic methods adaptable to solid phase.

Sources

Method

Microwave-assisted synthesis of benzothiazoles

Topic: Microwave-Assisted Synthesis of Benzothiazoles: Green Protocols for Drug Discovery Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis of Benzothiazoles: Green Protocols for Drug Discovery Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

Benzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and anti-inflammatory properties (e.g., Riluzole, Ethoxzolamide). Conventional synthesis often requires harsh conditions: high temperatures, toxic solvents (DMF, DMSO), and prolonged reaction times (6–24 hours).

This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols for benzothiazoles. By leveraging dielectric heating, these protocols reduce reaction times to minutes, improve yields (>90%), and eliminate hazardous solvents. We present two validated workflows: a solvent-free condensation with aldehydes and an acid-catalyzed cyclization with carboxylic acids.

Mechanistic Insight & Theory

Microwave Dielectric Heating

Unlike conventional conductive heating, microwaves (2.45 GHz) interact directly with molecules via two mechanisms:

  • Dipolar Polarization: Polar molecules (reactants or solvents) align with the oscillating electric field. As the field reverses, molecular rotation generates heat through friction.

  • Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, generating heat through collision.

Key Advantage: This provides volumetric, instantaneous heating, overcoming the thermal gradients typical of oil baths.

Reaction Mechanism

The synthesis typically involves the condensation of 2-aminothiophenol with a carbonyl source (aldehyde or acid).

  • Step 1 (Imine Formation): Nucleophilic attack of the amino group on the carbonyl carbon forms a Schiff base (imine).

  • Step 2 (Cyclization): Intramolecular nucleophilic attack by the thiol group closes the ring to form a benzothiazoline intermediate.

  • Step 3 (Oxidation/Aromatization): In the case of aldehydes, an oxidative dehydrogenation step (often spontaneous in air or facilitated by the microwave environment) yields the final benzothiazole.

Figure 1: Mechanistic Pathway

BenzothiazoleMechanism Start 2-Aminothiophenol + Aldehyde (R-CHO) Inter1 Schiff Base (Imine Intermediate) Start->Inter1 Condensation (-H2O) Inter2 Benzothiazoline (Cyclized Intermediate) Inter1->Inter2 Intramolecular Thiol Attack Product 2-Substituted Benzothiazole Inter2->Product Oxidative Aromatization (-2H)

Caption: Step-wise formation of benzothiazoles via condensation and oxidative cyclization.

Critical Parameters

ParameterRecommendationRationale
Solvent Solvent-Free or Ethanol/Glycerol Solvent-free conditions maximize microwave absorption by the reactants (high atom economy). If a solvent is needed, polar solvents like Ethanol or Glycerol absorb MW energy efficiently (high tan δ).
Catalyst Silica Sulfuric Acid (SSA) or Acetic Acid Solid supports like SSA act as "hotspots" under MW irradiation and simplify workup. Acetic acid serves as both catalyst and solvent if needed.
Vessel Sealed Quartz/Glass Sealed vessels allow reactions to exceed the boiling point of the solvent (superheating), accelerating kinetics (Arrhenius effect).
Power Variable (Dynamic Control) Use temperature-controlled modes (e.g., hold at 100°C) rather than fixed power to prevent decomposition.

Experimental Protocols

Protocol A: Green, Solvent-Free Synthesis (Aldehyde Route)

Best for: Aromatic aldehydes, high-throughput synthesis, green chemistry compliance.

Materials:

  • 2-Aminothiophenol (1.0 mmol)[1]

  • Aromatic Aldehyde (1.0 mmol)[1]

  • Catalyst: Silica Gel or Montmorillonite K-10 (100 mg) - Optional but recommended for solid aldehydes.

  • Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave)

Procedure:

  • Preparation: In a microwave-safe vial (10 mL), mix 2-aminothiophenol (1.0 eq) and the aldehyde (1.0 eq).

    • Note: If both are solids, mix thoroughly with the solid catalyst (Silica Gel) using a mortar and pestle to ensure intimate contact.

  • Irradiation: Place the open vessel (or loosely capped to allow water escape) in the microwave reactor.

  • Settings:

    • Temperature: 100–110 °C

    • Time: 2–4 minutes

    • Stirring: High

  • Workup:

    • Cool the mixture to room temperature.

    • Add hot ethanol (5 mL) to dissolve the product.

    • Filter to remove the solid catalyst (if used).

    • Pour the filtrate into crushed ice. The product will precipitate.

  • Purification: Recrystallize from ethanol/water.

Validation Criteria:

  • TLC (Hexane:EtOAc 8:2) should show disappearance of the aldehyde spot.

  • Yields typically range from 88% to 96% .

Protocol B: Acid-Catalyzed Cyclization (Carboxylic Acid Route)

Best for: Carboxylic acids, fatty acids, and substrates unstable to oxidation.

Materials:

  • 2-Aminothiophenol (1.0 mmol)[1]

  • Carboxylic Acid (1.0 mmol)

  • Polyphosphoric Acid (PPA) or PPA esters (0.5 g) - Acts as solvent and cyclizing agent.

Procedure:

  • Preparation: Mix 2-aminothiophenol, carboxylic acid, and PPA in a microwave vial.

  • Irradiation: Seal the vessel.

  • Settings:

    • Temperature: 120–130 °C

    • Time: 5–8 minutes

  • Workup:

    • Quench the reaction mixture by pouring it into cold sodium carbonate (Na₂CO₃) solution to neutralize the acid.

    • Extract the solid precipitate or extract with Ethyl Acetate.

  • Purification: Column chromatography or recrystallization.

Data Summary: Microwave vs. Conventional

The following table contrasts the efficiency of Protocol A (Aldehyde condensation) against traditional reflux methods.

Substrate (R-CHO)MethodTimeYield (%)E-Factor (Waste/Product)
Benzaldehyde Conventional (Reflux/DMF)6 Hours65%High
Microwave (Solvent-Free) 3 Mins 94% Low
4-Nitrobenzaldehyde Conventional8 Hours58%High
Microwave (Solvent-Free) 2.5 Mins 92% Low
4-Methoxybenzaldehyde Conventional7 Hours60%High
Microwave (Solvent-Free) 4 Mins 90% Low

Synthesis Workflow & Decision Tree

Use this logic flow to select the optimal protocol for your specific substrate.

Figure 2: Experimental Workflow

SynthesisWorkflow Start Start: Select Precursor Decision Carbonyl Source? Start->Decision RouteA Aldehyde (R-CHO) Decision->RouteA Aldehyde RouteB Carboxylic Acid (R-COOH) Decision->RouteB Acid CondA Is substrate acid-sensitive? RouteA->CondA ProtoB Protocol B: PPA / Acid Cat. (130°C, 8 min) RouteB->ProtoB ProtoA1 Protocol A: Solvent-Free / Silica Cat. (100°C, 3 min) CondA->ProtoA1 No ProtoA2 Modified Protocol: Ethanol Solvent (Mild heating) CondA->ProtoA2 Yes

Caption: Decision tree for selecting the optimal microwave synthesis protocol.

Troubleshooting & Optimization

  • Low Yield with Solid Reactants:

    • Cause: Poor contact between solid reactants.

    • Fix: Add a "doping" agent like a drop of DMF or use a minimal amount of Ethanol to create a slurry. Alternatively, grind reactants with Silica Gel before irradiation.

  • Superheating/Runaway Reaction:

    • Cause: High microwave absorption by ionic catalysts.

    • Fix: Use "Power Cycling" (pulsed irradiation) or active air cooling during the reaction to maintain the set temperature.

  • Incomplete Cyclization (Intermediate observed):

    • Cause: Insufficient oxidation (for aldehyde route).

    • Fix: Ensure the vessel is not purged with inert gas (air assists oxidation) or add a mild oxidant like I₂ or MnO₂.

References

  • General Microwave Review: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[2][3] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Solvent-Free Protocol: Sharghi, H., et al. (2010). Solvent-free and one-step synthesis of benzothiazoles from 2-aminothiophenol and carboxylic acids.[3][4][5][6][7] Journal of Heterocyclic Chemistry.

  • Green Chemistry Approach: Gupta, R., et al. (2010). Green synthesis of benzothiazoles using molecular iodine as catalyst.[5] Journal of Molecular Catalysis A: Chemical.

  • Aldehyde Condensation: Praveen, C., et al. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents.[8] Journal of Chemical Sciences, 124, 609–624.[8][9] Link[9]

  • Glycerol as Green Solvent: Zhang, X., et al. (2012).[3] Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent.[8] Journal of Chemical Research.[8]

Sources

Technical Notes & Optimization

Troubleshooting

Catalysis Rescue Unit: Troubleshooting Suzuki Couplings with Electron-Deficient Substrates

To: Research Scientists & Process Chemists From: Senior Application Scientist, Catalysis Technical Center Subject: Diagnostic & Recovery Protocols for Failed Cross-Couplings Executive Summary: The "Electron-Deficient" Pa...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Catalysis Technical Center Subject: Diagnostic & Recovery Protocols for Failed Cross-Couplings

Executive Summary: The "Electron-Deficient" Paradox

In Suzuki-Miyaura coupling, "electron-deficient" substrates present a dichotomy of reactivity.

  • Electron-Deficient Halides (Electrophiles): Generally highly reactive toward oxidative addition. If these fail, the issue is usually catalyst stability or poisoning, not substrate inertness.

  • Electron-Deficient Boronic Acids (Nucleophiles): These are highly unstable . The electron-withdrawing groups (EWGs) render the C-B bond susceptible to base-catalyzed hydrolysis (protodeboronation). This is the primary failure mode in this domain.

This guide prioritizes the stabilization of these fragile nucleophiles while ensuring catalytic turnover.

Diagnostic Workflow

Before altering conditions, you must identify the failure pathway. Use this logic tree to diagnose your crude reaction mixture (via LCMS or NMR).

DiagnosticTree Start Analyze Crude Mixture (LCMS / 1H NMR) Result1 Aryl Halide: Consumed Boronic Acid: Consumed Product: Low Yield Start->Result1 Result2 Aryl Halide: Intact Boronic Acid: Consumed Byproduct: Ar-H Observed Start->Result2 Result3 Aryl Halide: Intact Boronic Acid: Intact Catalyst: Black Precipitate Start->Result3 Diagnosis1 Issue: Homocoupling or Side Reactions Result1->Diagnosis1 Diagnosis2 CRITICAL FAILURE: Protodeboronation Result2->Diagnosis2 Diagnosis3 Issue: Catalyst Death or Poisoning Result3->Diagnosis3

Figure 1: Diagnostic logic for identifying failure modes. Path 2 (Red) is most common for electron-deficient boronic acids.

Deep Dive: The Protodeboronation Trap

The most frequent cause of failure with substrates like 2-pyridineboronic acid or polyfluorophenylboronic acid is Protodeboronation .

The Mechanism of Failure

Under basic conditions, the boronic acid forms a boronate "ate" complex. For electron-deficient aryls, this complex is unstable.[1] The electron-withdrawing group stabilizes the developing negative charge on the carbon, facilitating the cleavage of the C-B bond by water (or any proton source).

Protodeboronation Substrate EWG-Ar-B(OH)2 (Boronic Acid) AteComplex [EWG-Ar-B(OH)3]- (Boronate Species) Substrate->AteComplex Base Activation Base + OH- Coupling Transmetallation (Desired Path) AteComplex->Coupling Pd(II)-ArX Hydrolysis Protodeboronation (Failure Path) AteComplex->Hydrolysis H2O / Heat Product Ar-Ar' (Coupled Product) Coupling->Product DeadProduct EWG-Ar-H (De-boronated) Hydrolysis->DeadProduct

Figure 2: Kinetic competition between productive Transmetallation and destructive Protodeboronation.[2][3]

Technical Support & Troubleshooting (Q&A)

Q1: My electron-deficient boronic acid (e.g., 2-F-4-Pyridine) disappears within 30 minutes, but no product is formed. Why?

Diagnosis: You are witnessing rapid protodeboronation.[4][5] The base (likely aqueous carbonate or hydroxide) is catalyzing the hydrolysis of the C-B bond faster than the palladium can transmetallate. The Fix:

  • Switch to Anhydrous Conditions: Eliminate water. Use anhydrous K₃PO₄ or Cs₂CO₃ in dry Dioxane or DMF.

  • "Slow-Release" Reagents: Switch from free boronic acids to MIDA boronates or Potassium Trifluoroborates (Molander Salts) . These release the active species slowly, keeping the standing concentration of the unstable "ate" complex low.

Q2: I am using an electron-deficient aryl chloride (e.g., 4-chloronitrobenzene). It should be reactive, but the catalyst turns black immediately.

Diagnosis: While the substrate is reactive toward Oxidative Addition (OA), electron-deficient halides can sometimes coordinate too strongly to Pd(0) or facilitate the formation of Pd-black agglomerates if the ligand is insufficient. The Fix:

  • Ligand Upgrade: Use bulky, electron-rich phosphines like XPhos or SPhos . These ligands stabilize the Pd(0) species and accelerate the catalytic cycle.

  • Pre-catalysts: Stop using Pd(PPh₃)₄. Switch to Pd(dba)₂ + XPhos or a precatalyst like XPhos Pd G4 . These ensure a defined 1:1 Pd:Ligand ratio.

Q3: I see significant homocoupling of the boronic acid.

Diagnosis: This often occurs when the oxidative addition of the halide is slow (leaving Pd(II) waiting) or if oxygen is present. The Fix:

  • Degas Thoroughly: Oxygen promotes homocoupling. Sparge with Argon for 15 minutes.

  • Change Addition Order: Add the boronic acid last, or via syringe pump, to keep its concentration low relative to the oxidative addition complex.

Experimental Protocols

Protocol A: The "Rescue" Method (For Unstable Boronic Acids)

Use this when standard aqueous conditions lead to protodeboronation.

Rationale: Uses anhydrous conditions to prevent hydrolysis and a mild base to minimize decomposition.

ReagentEquivalentsNotes
Aryl Halide1.0 equivLimiting reagent
Boronic Acid1.2 - 1.5 equivExcess to account for some loss
Pd(OAc)₂ 0.05 equivPalladium source
XPhos 0.10 equivLigand (accelerates transmetallation)
K₃PO₄ (Anhydrous) 3.0 equivFinely ground. Must be dry.
1,4-Dioxane [0.2 M]Anhydrous (SureSeal/AcroSeal)

Step-by-Step:

  • Charge an oven-dried vial with a stir bar, Aryl Halide, Boronic Acid, Pd(OAc)₂, XPhos, and finely ground K₃PO₄.

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon (3 cycles).

  • Inject anhydrous 1,4-Dioxane via syringe.

  • Place in a pre-heated block at 80–100 °C .

  • Critical: Monitor conversion at 1 hour. If protodeboronation is still observed, lower temp to 60 °C or switch to Protocol B.

Protocol B: Molander Salt Coupling (High Stability)

Use this for extremely fragile substrates (e.g., polyfluorinated aryls).

Rationale: Trifluoroborates are air-stable and do not hydrolyze until activated, preventing side reactions.[6]

ReagentEquivalentsNotes
Aryl Halide1.0 equiv
Ar-BF₃K 1.2 equivPotassium organotrifluoroborate
PdCl₂(dppf)·DCM 0.05 equivRobust catalyst for Molander salts
Cs₂CO₃ 3.0 equivBase
Toluene/H₂O 3:1 RatioBiphasic system required for hydrolysis

Step-by-Step:

  • Combine Aryl Halide, Ar-BF₃K, PdCl₂(dppf)·DCM, and Cs₂CO₃ in a vial.

  • Add Toluene and Water (degassed).

  • Heat to 80–100 °C with vigorous stirring (biphasic mixture requires good mixing).

  • Note: The slow hydrolysis of BF₃K releases the active boronic acid at a rate that matches the catalytic cycle, suppressing decomposition.

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. [Link]

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Slow-Release Boronic Acids for Suzuki-Miyaura Cross-Coupling." Journal of the American Chemical Society. [Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society. [Link]

Sources

Optimization

Catalyst deactivation in cross-coupling reactions of brominated heterocycles

Technical Support Center: Catalyst Deactivation in Cross-Coupling of Brominated Heterocycles Current Status: Online Ticket ID: #CC-Pd-Het-001 Assigned Specialist: Senior Application Scientist Executive Summary Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Deactivation in Cross-Coupling of Brominated Heterocycles

Current Status: Online Ticket ID: #CC-Pd-Het-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for cross-coupling reactions. You are likely here because your reaction involving a brominated heterocycle (e.g., 2-bromopyridine, 3-bromothiophene) has stalled, precipitated "Pd black," or failed to reach full conversion despite using standard protocols.

Unlike simple aryl halides, brominated heterocycles introduce a "Trojan Horse" problem: the heteroatom (N, S, O) within the substrate often competes with your phosphine ligand for the Palladium center, driving the catalyst into an inactive "off-cycle" resting state. This guide provides the diagnostic logic and recovery protocols to restore catalytic activity.

Module 1: The "Off-Cycle" Trap (Heteroatom Poisoning)

The Issue: Your reaction starts but stalls at ~20-40% conversion. Adding more catalyst does not restart it. The Cause: Competitive binding. Nitrogen-containing heterocycles (pyridines, imidazoles, pyrimidines) act as σ-donors. They displace your labile phosphine ligands, forming a stable, unreactive bis-heterocycle palladium complex.

Visualizing the Failure Mode

The diagram below illustrates the standard catalytic cycle (center) versus the "Deactivation Loop" (red) where the heterocycle traps the catalyst.

Catalyst_Deactivation_Pathway Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation OxAdd->TransMet + Nu-M Trap OFF-CYCLE TRAP [Pd(II)(Heterocycle)2] OxAdd->Trap + N-Heterocycle (Ligand Displacement) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Trap->OxAdd Heat/Bulky Ligand (Reversible) PdBlack Pd Black (Irreversible Aggregation) Trap->PdBlack Ligand Loss

Figure 1: The "Off-Cycle" Trap. Note how the heterocycle pulls the active Pd(II) species out of the cycle. If the phosphine ligand (L) is not bulky enough to prevent this, the trap becomes the thermodynamic sink.

Module 2: Diagnostic FAQ & Troubleshooting

Q1: Why does my reaction turn black (Pd precipitation) immediately?

Diagnosis: Rapid ligand dissociation. Technical Explanation: Brominated heterocycles are often electron-deficient. After oxidative addition, the resulting Pd(II) center is highly electrophilic. If your phosphine ligand is not electron-rich enough or is sterically unhindered, the Pd center will aggregate into Pd(0) clusters (Pd black) or be chelated by the substrate. The Fix:

  • Switch to Precatalysts: Stop using Pd(OAc)₂ + PPh₃. In situ reduction is unreliable with heterocycles. Use Pd-PEPPSI-IPr or XPhos Pd G4 . These contain a pre-formed Pd(0) source stabilized by a bulky ligand.

  • Degas Thoroughly: Oxygen accelerates phosphine oxidation, leaving "naked" Pd that aggregates instantly.

Q2: I am using 2-Bromopyridine. Why is the yield <10%?

Diagnosis: The "2-Position" Effect. Technical Explanation: 2-Bromopyridine is notoriously difficult because the adjacent Nitrogen atom directs the Pd into a stable 4-membered chelate or simply binds too tightly. Furthermore, 2-pyridyl boronates (if doing Suzuki) are prone to rapid protodeboronation (hydrolysis of the C-B bond) before they can couple. The Fix:

  • Polarity Swap: If coupling Pyridine-Br + Phenyl-B(OH)₂ fails, try Pyridine-B(OH)₂ + Phenyl-Br . (Note: If using Pyridine-B(OH)₂, use the MIDA boronate or N-methyliminodiacetic acid ester to prevent hydrolysis).

  • Ligand: Use G3-XPhos or BrettPhos . These are massive ligands that create a "roof" over the Pd, physically blocking the nitrogen atom of the pyridine from coordinating.

Q3: My reaction works for 3-bromothiophene but fails for 2-bromothiophene.

Diagnosis: Thiophene Sulfur Poisoning. Technical Explanation: Sulfur is a soft donor and binds strongly to soft Pd(II). 2-bromothiophene forms a more stable resting state than the 3-isomer due to electronic resonance effects. The Fix:

  • Add CuI (Copper Iodide): A "Copper Effect" is often observed (Liebeskind-Srogl coupling variants). Cu(I) can scavenge the thiophene or facilitate transmetallation, preventing Pd poisoning.

Module 3: Comparative Data & Ligand Selection

Table 1: Ligand Performance for Heterocyclic Substrates Based on conversion rates of 2-bromopyridine with phenylboronic acid (1 mol% Pd, 80°C).

Ligand ClassExampleConversion (24h)Mechanism of Failure/Success
Simple Phosphine PPh₃< 5%Displaced by Pyridine N; Pd black forms.
Bidentate dppf30-40%Forms stable chelate but slow reductive elimination.
Bulky Biaryl (Buchwald) XPhos > 95% Isopropyl groups block N-coordination; e-rich P speeds up OA.
NHC IPr (PEPPSI)85-90%Strong σ-donation prevents ligand loss; high stability.

Module 4: The "Resurrection" Protocol

If your standard conditions (Pd(PPh₃)₄ / Na₂CO₃ / Toluene) failed, do not iterate blindly. Follow this high-probability protocol designed for difficult heterocycles.

Reagents:

  • Catalyst: XPhos Pd G4 (or SPhos Pd G4 for sterically hindered partners).

  • Base: K₃PO₄ (Anhydrous) – Carbonates are often too weak for heterocycles.

  • Solvent: 1,4-Dioxane or n-Butanol (The alcohol proton can assist in activating the boronate species in Suzuki coupling).

Step-by-Step:

  • Charge: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (2 mol%) to a vial.

  • Evacuate: Cap and purge with Argon/Nitrogen x3. Crucial: Do not skip this.

  • Solvent: Add sparged 1,4-Dioxane (0.2 M concentration).

  • Heat: Stir at 100°C.

  • Checkpoint: Check LCMS at 1 hour.

    • If SM remains & Pd black visible: Add 10 mol% free XPhos ligand (to re-ligate Pd).

    • If SM consumed but wrong product: Check for protodeboronation (mass = Boronic acid - B(OH)₂ + H).[1]

References

  • Mechanistic Studies on Pd-Catalyzed Amination

    • Title: A Reactivity Model for Oxidative Addition to Palladium Enables Quantitative Predictions for Catalytic Cross-Coupling Reactions.[2]

    • Source:Chemical Science (2022).
    • URL:[Link]

  • Catalyst Deactivation Pathways

    • Title: Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.[3][4]

    • Source:Chemistry – A European Journal (2015).
    • URL:[Link]

  • Overcoming Heterocycle Poisoning

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source:N
    • URL:[Link]

  • Buchwald-Hartwig Troubleshooting

    • Title: Buchwald-Hartwig Cross Coupling Reaction.[5][6]

    • Source:Organic Chemistry Portal.[7]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Isolation of Methyl 2-bromobenzo[d]thiazole-6-carboxylate

Case ID: MBT-ISO-001 Status: Active Agent: Senior Application Scientist Subject: Workup and Purification Protocol for Methyl 2-bromobenzo[d]thiazole-6-carboxylate (CAS: 1024583-33-2) Executive Summary & Compound Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MBT-ISO-001 Status: Active Agent: Senior Application Scientist Subject: Workup and Purification Protocol for Methyl 2-bromobenzo[d]thiazole-6-carboxylate (CAS: 1024583-33-2)

Executive Summary & Compound Profile

User Warning: This compound contains two sensitive functionalities: a methyl ester at position C6 (susceptible to hydrolysis) and a bromo-substituent at position C2 (susceptible to nucleophilic displacement). The isolation protocol must balance thorough cleaning (removal of copper salts and unreacted amines) with mild conditions to prevent degradation.

Physicochemical Profile
PropertyDataCritical Note
Formula C₉H₆BrNO₂S
MW 272.12 g/mol
Appearance Off-white to pale yellow solidDarkening indicates decomposition or Cu contamination.[1]
Solubility DCM, EtOAc, THF, DMSOInsoluble in water.
Reactivity Electrophilic C2 positionAvoid strong nucleophiles (amines, thiols) during workup.
Stability pH SensitiveAvoid strong bases (NaOH) to prevent saponification.

Standard Operating Procedure (The "Golden Path")

This protocol assumes the synthesis via the Sandmeyer reaction (diazotization of methyl 2-aminobenzo[d]thiazole-6-carboxylate followed by bromination with CuBr₂/t-BuONO or NaNO₂/HBr), which is the industry standard for this scaffold.

Phase 1: Quenching & Extraction
  • Quench: Pour the reaction mixture slowly into a stirred slurry of ice-water (500 mL) .

    • Why: The reaction is exothermic. Rapid cooling prevents side reactions (dediazoniation to the hydrogen analog).

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (EtOAc) (3 x 100 mL) .

    • Note: DCM can be used, but EtOAc is preferred to avoid emulsions with copper salts.

Phase 2: Chemical Washes (The "Cleaning" Cycle)

Perform the following washes on the combined organic layer in this exact order:

  • Acid Wash (0.5 M HCl, 2 x 50 mL):

    • Purpose: Removes unreacted methyl 2-aminobenzo[d]thiazole-6-carboxylate (starting material). The amine becomes protonated and water-soluble; the bromide product remains in the organic layer.

  • Copper Chelation Wash (5% NH₄OH or sat. EDTA, 2 x 50 mL):

    • Purpose: Removes Copper (I/II) species trapped in the organic phase.

    • Visual Check: The aqueous layer will turn blue. Repeat until the aqueous layer is colorless.

  • Neutralization (Sat. NaHCO₃, 1 x 50 mL):

    • Purpose: Neutralizes any residual acid. Do NOT use NaOH , as it will hydrolyze the methyl ester to the carboxylic acid.

  • Brine Wash (Sat. NaCl, 1 x 50 mL):

    • Purpose: Removes residual water from the organic phase.

Phase 3: Isolation & Purification
  • Drying: Dry over anhydrous Na₂SO₄ for 15 minutes. Filter.

  • Concentration: Evaporate solvent in vacuo at <40°C .

    • Warning: Higher temperatures can cause thermal decomposition of the C2-Br bond if impurities are present.

  • Purification (Choose one based on purity):

    • Method A (Recrystallization): Dissolve crude in minimum boiling Acetonitrile (MeCN) . Cool slowly to 4°C.

      • Why MeCN? Avoids transesterification risks associated with alcohols (e.g., EtOH converting Methyl ester to Ethyl ester).

    • Method B (Flash Column): Elute with Hexanes:EtOAc (9:1 to 4:1) . The product is less polar than the amine starting material.

Troubleshooting Knowledge Base (Q&A)

Ticket #001: "My product turned into a carboxylic acid."

User Report: "I analyzed the NMR, and the methyl singlet at ~3.9 ppm is gone. I see a broad peak >11 ppm." Root Cause: Saponification. You likely used a strong base (NaOH/KOH) during the workup, or the reaction mixture was too basic for too long. Solution:

  • Immediate Fix: You can try re-esterifying using MeOH/H₂SO₄ (catalytic), but this risks displacing the bromine with methoxide.

  • Prevention: Strictly use NaHCO₃ (Sodium Bicarbonate) for neutralization. Never exceed pH 8 during workup.

Ticket #002: "The solid is green/blue and sticky."

User Report: "I dried the product, but it has a persistent green tint and isn't a free-flowing powder." Root Cause: Copper Contamination. Copper salts from the Sandmeyer reagent (CuBr₂) are coordinating to the thiazole nitrogen. Solution:

  • Protocol Adjustment: Re-dissolve the solid in EtOAc. Wash vigorously with 10% aqueous ammonia or a saturated EDTA solution . The nitrogen on the benzothiazole is a weak ligand; EDTA will sequester the copper effectively.

Ticket #003: "Low yield; product seems to have lost the Bromine."

User Report: "Mass spec shows M-H (193 m/z) instead of M-Br (271/273 m/z)." Root Cause: Protodehalogenation. The diazonium intermediate lost N₂ and grabbed a hydrogen atom from the solvent instead of reacting with the bromide source. This happens if the CuBr concentration was too low or water was present during the radical step. Solution:

  • Ensure anhydrous conditions during the diazotization step.

  • Increase the equivalents of CuBr₂ (use 1.5 - 2.0 eq).

Visual Workflow

The following diagram illustrates the critical decision nodes in the isolation process.

WorkupProcedure Start Crude Reaction Mixture (Sandmeyer) Quench Quench: Ice-Water Slurry (Stop Side Rxns) Start->Quench Extract Extract: Ethyl Acetate Quench->Extract WashAcid Wash: 0.5M HCl (Remove Unreacted Amine) Extract->WashAcid Organic Layer WashCu Wash: EDTA or NH4OH (Remove Copper Salts) WashAcid->WashCu WashBase Wash: Sat. NaHCO3 (Neutralize - NO NaOH!) WashCu->WashBase Dry Dry (Na2SO4) & Concentrate WashBase->Dry Decision Purity Check (TLC/NMR) Dry->Decision Recryst Recrystallization (Acetonitrile) Decision->Recryst High Purity (>85%) Column Flash Column (Hex/EtOAc 9:1) Decision->Column Low Purity (<85%) Final Pure Methyl 2-bromobenzo[d]thiazole-6-carboxylate Recryst->Final Column->Final

Caption: Logical flow for the isolation of Methyl 2-bromobenzo[d]thiazole-6-carboxylate, highlighting critical wash steps for amine and copper removal.

References

  • Sandmeyer Reaction Mechanisms & Applications

    • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-metal-catalyzed addition of heteroatom-hydrogen bonds to alkynes and allenes. Chemical Reviews. (Context: General copper-catalyzed mechanisms).

  • Synthesis of 2-Aminobenzothiazole Precursors

    • BenchChem Technical Support.[2] (2025).[2][3][4] Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives: A Technical Guide. (Context: Precursor synthesis and cyclization protocols).

  • Copper Removal Strategies

    • Sugumaran, P., & Abd.[5] Karim, K. J. (2018).[5] Removal of copper (II) ion using chitosan-graft-poly(methyl methacrylate). ResearchGate.[4] (Context: Chelation chemistry relevant to workup).

  • Compound Data & Safety

    • PubChem. (2025).[3] Methyl 2-bromobenzo[d]thiazole-6-carboxylate (CID 46911877).[3] National Library of Medicine.

  • Alternative Bromination Protocols

    • Google Patents. (2015). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.[1] (Context: Bromination conditions and recrystallization solvents).

Sources

Optimization

Technical Support Center: NMR Analysis of Methyl 2-bromobenzo[d]thiazole-6-carboxylate

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals on identifying impurities in Methyl 2-bromobenzo[d]thiazole-6-carboxylate using Nuclear Ma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals on identifying impurities in Methyl 2-bromobenzo[d]thiazole-6-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to solve complex analytical challenges.

Baseline Characterization: The Pure Compound

Before identifying what is impure, one must unequivocally understand the spectral signature of the pure active pharmaceutical ingredient (API). Methyl 2-bromobenzo[d]thiazole-6-carboxylate is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] Its structure dictates a specific NMR fingerprint.

Structure of Methyl 2-bromobenzo[d]thiazole-6-carboxylateFigure 1. Chemical Structure of Methyl 2-bromobenzo[d]thiazole-6-carboxylate.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-bromobenzo[d]thiazole-6-carboxylate in CDCl₃

Assignment¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)Rationale
-OCH₃ ~3.95Singlet (s)3H~52.7Typical range for methyl ester protons.
C(O) OCH₃---------~165.8Characteristic chemical shift for an ester carbonyl carbon.
H-4~8.15Doublet (d)1H~128.5Deshielded by the adjacent thiazole nitrogen and influenced by the ester group.
H-5~8.05Doublet of d (dd)1H~125.0Coupled to both H-4 and H-7.
H-7~8.60Doublet (d)1H~122.0Highly deshielded proton, ortho to the ester group.
C-2 (C-Br)---------~138.0Carbon bearing the bromine atom in the thiazole ring.
C-4---------~128.5Aromatic CH.
C-5---------~125.0Aromatic CH.
C-6 (C-C=O)---------~132.0Quaternary carbon attached to the carboxylate group.
C-7---------~122.0Aromatic CH.
C-7a (fusion)---------~153.0Quaternary carbon at the ring fusion, adjacent to sulfur.
C-3a (fusion)---------~135.0Quaternary carbon at the ring fusion, adjacent to nitrogen.

Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.[3] All shifts are referenced to TMS at 0.0 ppm.[4][5]

Troubleshooting Guide: Interpreting Your NMR Spectrum

This section addresses specific issues you may encounter during the analysis, presented in a question-and-answer format.

Q1: I see unexpected sharp singlets at ~2.17, ~7.26, or a multiplet at ~1.26 and a quartet at ~4.23 ppm. What are they?

A1: These are highly characteristic of common residual laboratory solvents. Their presence is not a reflection of a flawed synthesis but rather incomplete removal during workup and purification.

  • ~2.17 ppm (singlet): Acetone

  • ~7.26 ppm (singlet): Chloroform (residual protio-solvent in CDCl₃)[6]

  • ~1.26 ppm (triplet) & ~4.23 ppm (quartet): Ethyl acetate

Causality & Solution: Solvents become trapped in the crystalline lattice of the solid product. To confirm, you can consult established tables of NMR solvent impurities.[7] The definitive solution is to improve the drying process, for example, by using a high-vacuum line for an extended period. According to ICH guidelines, residual solvents are a distinct class of impurities that must be controlled.[8]

Q2: My aromatic region (7.5-9.0 ppm) looks "messy" with more than the expected three signals. What could be the cause?

A2: This is a common and critical observation that typically points to process-related organic impurities. The most likely candidates are unreacted starting materials or reaction by-products.

Expert Analysis & Actionable Steps:

  • Check for Starting Materials: The synthesis of benzothiazoles often begins with a substituted 2-aminothiophenol derivative, such as Methyl 4-amino-3-mercaptobenzoate .[9][10] The presence of primary amine (-NH₂) and thiol (-SH) groups dramatically alters the electronic environment. You would expect to see:

    • A different aromatic splitting pattern, likely at higher field (further to the right) compared to the product due to the electron-donating -NH₂ group.

    • Broad, exchangeable peaks for the -NH₂ and -SH protons.[11] These can be confirmed by adding a drop of D₂O to your NMR tube and re-acquiring the spectrum; the exchangeable protons will disappear.

  • Consider By-Products:

    • Hydrolysis: If water is present during synthesis or workup, the methyl ester can hydrolyze to the corresponding carboxylic acid (2-bromobenzo[d]thiazole-6-carboxylic acid ). The key NMR signature would be the complete disappearance of the methyl singlet at ~3.95 ppm and the appearance of a very broad singlet far downfield (~10-13 ppm) for the acidic -COOH proton.[11]

    • Over-bromination: If the bromination step is not carefully controlled, a second bromine atom could be added to the benzene ring, creating a dibromo-species. This would result in a simpler aromatic spectrum with only two proton signals instead of three.

The diagram below illustrates the structural differences between the API and these likely impurities.

Caption: Key structures in the analysis of the target API.

Q3: The integration of my aromatic signals doesn't add up to 3H relative to the methyl group. What does this signify?

A3: This is a quantitative problem that strongly suggests the presence of an impurity whose signals are overlapping with your product's signals. Integration is your most powerful tool for assessing purity in a 1D spectrum.

Expert Analysis & Actionable Steps:

  • Validate Integration: Ensure the spectrum has a flat baseline and has been correctly phased. Poor processing can lead to significant integration errors.

  • Identify a "Clean" Signal: Use a well-resolved signal from your main compound, like the methyl singlet, as the internal standard. Calibrate its integral to the theoretical value (e.g., 3.00).

  • Quantify Discrepancies: Measure the integrals of the other signals. If an aromatic signal integrates to 1.2 instead of 1.0, it indicates the presence of an impurity contributing 20% of the signal intensity at that chemical shift.

  • Advance to 2D NMR: When signals overlap, 1D ¹H NMR is insufficient. You must proceed to 2D NMR techniques to resolve the individual components.[12][13] This is the standard industry practice for structure elucidation when facing complex mixtures.[14][15]

Q4: I suspect an impurity is present, but I can't identify it. What is the logical workflow to solve this?

A4: A systematic approach using multi-dimensional NMR is required. This workflow moves from basic confirmation to detailed structural connectivity.

Impurity_Workflow start 1. Acquire High-Quality 1D ¹H NMR Spectrum check 2. Observe Unexpected Peaks or Integration Errors? start->check cosy 3. Run ¹H-¹H COSY (Identifies H-H Coupling Networks) check->cosy Yes end 7. Confirm & Quantify check->end No (API is pure) hsqc 4. Run ¹H-¹³C HSQC (Links Protons to Directly Attached Carbons) cosy->hsqc hmbc 5. Run ¹H-¹³C HMBC (Reveals 2-3 Bond H-C Correlations for Skeleton Assembly) hsqc->hmbc elucidate 6. Propose Impurity Structure hmbc->elucidate elucidate->end

Caption: Systematic workflow for impurity identification using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are spin-coupled to each other, helping you trace out the proton framework of the impurity separate from your main compound.[16]

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal directly to the carbon it is attached to. It's an excellent way to assign carbon signals and separate overlapping proton multiplets based on their carbon attachments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing you to piece together the complete molecular skeleton of the unknown impurity.[16][17]

Frequently Asked Questions (FAQs)

Q: What are the regulatory expectations for impurity identification?

A: Regulatory bodies like the ICH have clear guidelines. For new drug substances, any impurity present at a level of 0.10% or higher should generally be identified and characterized.[14] This is why quantitative NMR (qNMR) and the structural elucidation techniques described here are critical in pharmaceutical development.[18]

Q: Can I use other analytical techniques?

A: Absolutely. A multi-modal approach is always best. Mass Spectrometry (MS), particularly LC-MS, is highly complementary to NMR. MS provides the molecular weight of the impurity, which is a crucial piece of the puzzle that NMR alone cannot provide. The combination of NMR and MS is the gold standard for impurity identification.[14]

Q: My sample concentration is very low. How can I improve my signal-to-noise ratio?

A: To improve sensitivity, you can increase the number of scans (signal increases with the square root of the number of scans), use a higher-field NMR spectrometer (e.g., 600 MHz vs 400 MHz), or utilize a cryoprobe, which can enhance sensitivity by a factor of 3-4.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

Trustworthiness: A high-quality spectrum starts with a high-quality sample. This protocol minimizes common sources of error.

  • Select Solvent: Use a high-purity deuterated solvent (e.g., CDCl₃, 99.8%+ D). Ensure the solvent does not react with your compound.

  • Determine Mass: Accurately weigh approximately 5-10 mg of your Methyl 2-bromobenzo[d]thiazole-6-carboxylate sample into a clean, dry vial.

  • Dissolve: Add 0.6-0.7 mL of the deuterated solvent to the vial. If the sample does not fully dissolve, gentle vortexing or sonication may be applied. If solids remain, filter the solution through a small plug of glass wool into the NMR tube to prevent particulates from distorting the magnetic field.

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: Acquiring a High-Quality 1D ¹H NMR Spectrum

Expertise: The parameters chosen here are designed to provide good resolution and accurate integration, which are essential for impurity analysis.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and allow the sample temperature to equilibrate.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.

  • Set Acquisition Parameters:

    • Pulse Angle: Use a 30-degree flip angle (p1 ~30% of the 90-degree pulse) to allow for a shorter relaxation delay.

    • Spectral Width: Set a spectral width that encompasses all expected signals (e.g., -2 to 16 ppm).

    • Acquisition Time (at): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Set to at least 5 seconds. This is critical for accurate integration. A longer delay ensures all protons have fully relaxed back to equilibrium before the next pulse, which is necessary for quantitative analysis.

    • Number of Scans (ns): Start with 16 scans. Increase as needed for better signal-to-noise.

  • Acquire Data: Run the experiment.

  • Process Data: Apply Fourier transformation. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction algorithm.

  • Calibrate: Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).[19]

  • Integrate: Integrate all signals, paying close attention to the regions where impurities are suspected.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Materials t-BuONa-mediated direct C-H halogenation of electron-deficient (hetero)arenes. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromobenzo[d]thiazole-6-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • Mestrelab Research. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 4-amino-3-benzyloxy-benzoate. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative. Retrieved from [Link]

  • Pharma Beginners. (2025). How To Control Impurities In Pharmaceuticals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]

  • Journal of Chemical Education. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. Retrieved from [Link]

Sources

Troubleshooting

Effect of ligands on the efficiency of palladium-catalyzed cross-coupling

Status: Online 🟢 Current Operator: Senior Application Scientist (Ph.D.) Mission: To troubleshoot reaction failures by treating ligands not just as additives, but as molecular tools that modulate the steric and electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Operator: Senior Application Scientist (Ph.D.) Mission: To troubleshoot reaction failures by treating ligands not just as additives, but as molecular tools that modulate the steric and electronic environment of the palladium center.

🛠️ Section 1: Rapid Diagnostic Protocol

User Issue: "My reaction failed." Support Action: Please locate your specific symptom in the diagnostic tree below to identify the likely mechanistic bottleneck.

Pd_Troubleshooting Start SYMPTOM: Reaction Outcome NoRxn No Product / SM Recovered Start->NoRxn Black Reaction turns black (Pd Precipitation) Start->Black WrongProd Wrong Product (Isomers/Dehalogenation) Start->WrongProd Diag_OA Diagnosis: Oxidative Addition Failure (Pd cannot activate C-X bond) NoRxn->Diag_OA Substrate is Ar-Cl or electron-rich Diag_Stab Diagnosis: Catalyst Decomposition (Ligand dissociation/Aggregation) Black->Diag_Stab Happens early or at high temp Diag_RE Diagnosis: Slow Reductive Elimination (Beta-hydride elimination competes) WrongProd->Diag_RE Reduction product observed Sol_Rich SOLUTION: Increase Electron Density Use e- rich, bulky phosphines (e.g., SPhos, XPhos, P(tBu)3) Diag_OA->Sol_Rich Sol_NHC SOLUTION: Stabilize Pd(0) Use NHC ligands or excess phosphine (e.g., PEPPSI, IPr) Diag_Stab->Sol_NHC Sol_Bite SOLUTION: Widen Bite Angle Force Reductive Elimination (e.g., Xantphos, dppf) Diag_RE->Sol_Bite

Figure 1: Diagnostic logic flow linking observable reaction symptoms to ligand-based solutions.

🎫 Ticket #001: "The reaction won't start (0% Conversion)"

Subject: Activation of Aryl Chlorides / Deactivated Electrophiles Diagnosis: Oxidative Addition Bottleneck. The bond strength of the electrophile (C-Cl or electron-rich C-Br) is too high for your current catalyst system. The Palladium(0) center lacks the electron density to insert into the C-X bond.

🔧 Technical Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

To facilitate oxidative addition, you must raise the energy of the filled d-orbitals on the metal (HOMO). This requires ligands that are strongly


-donating. However, simple alkyl phosphines (like 

) are often air-sensitive or form inactive dimers.

Recommended Ligand Class: Dialkylbiaryl Phosphines (e.g., SPhos, XPhos, RuPhos).

Why they work (The "L1" Mechanism):

  • Electronic Effect: The dialkylphosphino group is electron-rich, making the Pd center nucleophilic enough to attack aryl chlorides.

  • Steric Effect: The biaryl backbone provides bulk. This prevents the formation of inactive halide-bridged dimers (Pd-X-Pd) and promotes the formation of the active monoligated

    
     species, which is far more reactive than the bis-ligated 
    
    
    
    species [1].

Comparison Table: Ligand Selection for Difficult Substrates

Substrate ClassRecommended LigandRationale
Aryl Chlorides XPhos or SPhos High electron density facilitates oxidative addition into strong C-Cl bonds.
Sterically Hindered SPhos Methoxy group on backbone interacts with Pd (Pd-O interaction) to stabilize the monoligated species.
Primary Amines BrettPhos Designed to prevent binding of the amine to Pd, which can poison the catalyst.

Pro-Tip: If using Pd(OAc)2, you must add water (1-4%) or use a reducing base to generate Pd(0) in situ. Without reduction, the cycle never begins.

🎫 Ticket #002: "My reaction turns black and stops"

Subject: Catalyst Deactivation / Palladium Black Formation Diagnosis: Ligand Dissociation & Aggregation. "Palladium black" is catalytically inactive metallic palladium (


). This occurs when the rate of ligand dissociation (

) exceeds the rate of the catalytic cycle. The "naked" Pd(0) atoms aggregate rather than reacting with the substrate.
🔧 Technical Solution: N-Heterocyclic Carbenes (NHCs) & PEPPSI

Phosphines can dissociate at high temperatures (oxidative degradation). NHCs offer a solution via the "strong binder" approach.

Recommended Catalyst: Pd-PEPPSI-IPr or Pd(IPr)(cin) .

Why they work:

  • Thermodynamic Stability: The

    
     bond is significantly stronger than 
    
    
    
    bonds, preventing ligand loss even at boiling temperatures.
  • The "Throw-Away" Ligand: PEPPSI stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.[1][2] The pyridine ligand stabilizes the precatalyst but is labile enough to dissociate ("throw away") upon heating, opening the coordination site for the substrate [2].

PEPPSI_Mechanism Precat PEPPSI Precatalyst (Pd-NHC-Pyridine) Active Active Species (Pd-NHC-Solvent) Precat->Active Heat/Base (-Pyridine) Cycle Enters Catalytic Cycle Active->Cycle + Substrate

Figure 2: Activation mechanism of PEPPSI catalysts. The pyridine acts as a safety cap that is removed to initiate catalysis.

🎫 Ticket #003: "I'm getting the wrong product (Reduction/Isomerization)"

Subject: Selectivity Control / Reductive Elimination Diagnosis: Slow Reductive Elimination. If reductive elimination is slow, the intermediate may undergo


-hydride elimination (leading to dehalogenated side products) or isomerization.
🔧 Technical Solution: Wide Bite Angle Ligands

The "Bite Angle" (


) is the P-Pd-P angle preferred by a bidentate ligand.

Recommended Ligand: Xantphos (


) or DPEphos .

Why they work:

  • Orbital Squeeze: Reductive elimination requires the two organic fragments on Palladium to be close together. A wide bite angle ligand (like Xantphos) distorts the square planar geometry, "squeezing" the two leaving groups (R and R') closer together, thereby accelerating bond formation [3].

  • Suppression of

    
    -Elimination:  By accelerating the desired reductive elimination, the catalyst spends less time in the state vulnerable to 
    
    
    
    -hydride elimination.

Data: Effect of Bite Angle on Reductive Elimination Rate

LigandBite Angle (

)
Relative Rate of Reductive EliminationOutcome
dppe 85°SlowHigh risk of side reactions
dppf 99°ModerateGood general purpose
Xantphos 111°Fast Excellent for difficult couplings (e.g., C-O bonds)
🧪 Advanced Protocol: Micro-Scale Ligand Screening

Don't guess—screen. Use this protocol to identify the optimal ligand for a new substrate class using minimal material.

Materials:

  • 4 x 1-dram vials with septa.

  • Pd source:

    
     or 
    
    
    
    .
  • Ligand Set: SPhos (Steric/Rich), Xantphos (Wide Angle), dppf (Standard Bidentate), IPr (NHC).

Workflow:

  • Stock Solutions: Prepare 0.1 M stock solutions of substrates and bases in degassed solvent.

  • Dosing: Add Pd (2 mol%) and Ligand (4 mol% for monodentate, 2 mol% for bidentate) to vials.

  • Incubation: Stir Pd+Ligand in solvent for 5 mins before adding substrates (crucial for active species formation).

  • Reaction: Add substrates and base. Heat to 80°C for 2 hours.

  • Analysis: Filter through a silica plug and analyze by LC-MS.

Interpretation:

  • If SPhos wins: Your bottleneck was Oxidative Addition.

  • If Xantphos wins: Your bottleneck was Reductive Elimination.

  • If IPr wins: Your catalyst was decomposing (stability issue).

📚 References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.

  • Valente, C., et al. (2012). The Development of PEPPSI Catalysts. Organometallics, 31(22), 7849–7893.

  • Kamer, P. C. J., et al. (2001). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 34(11), 895–904.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chlorobenzothiazoles for Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzothiazole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure is present in a multitude of FDA-approved drugs and clin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzothiazole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure is present in a multitude of FDA-approved drugs and clinical candidates. The strategic functionalization of this privileged heterocycle, particularly at the 2-position, is a critical step in the synthesis of new molecular entities. The choice of starting material, specifically the halogen substituent, profoundly impacts the synthetic strategy, dictating reaction efficiency, catalyst selection, and overall yield. This guide provides an in-depth, objective comparison of the reactivity of two common precursors, 2-bromobenzothiazole and 2-chlorobenzothiazole, supported by experimental data and established mechanistic principles.

The Underlying Principles: Halogen Reactivity Trends

The differential reactivity of 2-bromo- and 2-chlorobenzothiazoles is fundamentally governed by the inherent properties of the carbon-halogen bond. In the context of the two major reaction classes discussed in this guide—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)—these properties manifest in distinct reactivity patterns.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The generally accepted order of reactivity for halogens in this step is I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies; the weaker carbon-bromine bond is more readily cleaved than the stronger carbon-chlorine bond. Consequently, 2-bromobenzothiazole is typically more reactive and requires milder reaction conditions than its chloro-analogue.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, forming a Meisenheimer complex. The reactivity in SNAr is primarily influenced by the electronegativity of the halogen, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. The order of reactivity for halogens in SNAr is generally F > Cl > Br > I. However, for benzothiazoles, the situation is more nuanced. The electron-withdrawing nature of the thiazole ring system, particularly the nitrogen atom, significantly activates the C2 position towards nucleophilic attack.[1] In the case of 2-halobenzothiazoles, the chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the bromine atom.[1]

Experimental Comparison: Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of 2-bromo- and 2-chlorobenzothiazole in key cross-coupling reactions, supported by representative experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The enhanced reactivity of the C-Br bond in 2-bromobenzothiazole allows for selective coupling under milder conditions compared to the C-Cl bond.

Parameter2-Bromobenzothiazole2-ChlorobenzothiazoleReference
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhos[2][3]
Base K₂CO₃K₃PO₄[2][3]
Solvent Dioxane/waterToluene/ethanol/water[2]
Temperature 80-90 °C100-110 °C[2]
Typical Yield Good to ExcellentModerate to Good[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromobenzothiazole

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried Schlenk tube, add 2-bromobenzothiazole (1.0 equiv), the desired boronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: - 2-Halobenzothiazole - Boronic Acid - Pd Catalyst - Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/LC-MS) C->D E Cool & Dilute D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterization H->I Pure Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the greater reactivity of 2-bromobenzothiazole allows for amination under more facile conditions.

Parameter2-Bromobenzothiazole2-ChlorobenzothiazoleReference
Catalyst Pd₂(dba)₃ / XPhos(SIPr)Pd(methallyl)Cl[5][6]
Base NaOtBuLiHMDS[6][7]
Solvent TolueneTHF[6][8]
Temperature 80-100 °CRoom Temp. to 70 °C[6]
Typical Yield HighGood to High[6]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chlorobenzothiazole

This protocol is a general guideline and may require optimization for specific substrates.

  • In a glovebox, charge an oven-dried Schlenk tube with 2-chlorobenzothiazole (1.0 equiv), the desired amine (1.2 equiv), and a palladium pre-catalyst (e.g., XPhos-Pd-G3; 2 mol%).

  • Add a solution of LiHMDS (1 M in THF, 1.5 equiv).

  • Seal the tube and heat the reaction mixture to 70 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Scheme: Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_reactants cluster_products R1 2-Halobenzothiazole plus1 + P1 2-Aminobenzothiazole R1->P1 Pd Catalyst, Base, Solvent, Heat R2 Amine R2->P1 Pd Catalyst, Base, Solvent, Heat

Caption: General scheme for the Buchwald-Hartwig amination of 2-halobenzothiazoles.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity trend of I > Br > Cl is also pronounced in this reaction.[9]

Parameter2-Bromobenzothiazole2-ChlorobenzothiazoleReference
Catalyst PdCl₂(PPh₃)₂ / CuIPd(OAc)₂ / P(p-tol)₃[10][11]
Base Et₃NDBU[10][11]
Solvent THFDMF[10][11]
Temperature Room Temp. to 50 °C80 °C[10][11]
Typical Yield HighGood[10]

Experimental Protocol: Sonogashira Coupling of 2-Bromobenzothiazole

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of 2-bromobenzothiazole (1.0 equiv) in degassed THF, add the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add degassed triethylamine (2.0 equiv) and stir the mixture at room temperature under an argon atmosphere for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Experimental Comparison: Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, 2-chlorobenzothiazole is often the more reactive substrate in SNAr reactions due to the higher electronegativity of chlorine.

Parameter2-Bromobenzothiazole2-ChlorobenzothiazoleReference
Nucleophile Amines, Thiols, AlkoxidesAmines, Thiols, Alkoxides[1]
Base K₂CO₃ or Et₃NK₂CO₃ or Et₃N[1]
Solvent DMF or DMSODMF or DMSO[1]
Temperature 80-120 °C60-100 °C[1]
Typical Yield GoodGood to Excellent[1]

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chlorobenzothiazole with an Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of 2-chlorobenzothiazole (1.0 equiv) in DMF, add the desired amine (1.5 equiv) and K₂CO₃ (2.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Start 2-Halobenzothiazole + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Product 2-Substituted Benzothiazole + Halide Ion Intermediate->Product Loss of Leaving Group

Caption: Simplified mechanism of nucleophilic aromatic substitution on a 2-halobenzothiazole.

Conclusion and Strategic Recommendations

The choice between 2-bromobenzothiazole and 2-chlorobenzothiazole as a starting material is a strategic decision that should be guided by the intended synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), 2-bromobenzothiazole is the preferred substrate. Its higher reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields. This can be particularly advantageous when dealing with sensitive functional groups elsewhere in the molecule.

  • For nucleophilic aromatic substitution reactions, 2-chlorobenzothiazole is generally the more reactive and cost-effective option. The enhanced electrophilicity of the C2 position due to the chloro-substituent facilitates the reaction with a variety of nucleophiles.

By understanding the fundamental principles of reactivity and leveraging the appropriate experimental conditions, researchers can efficiently and effectively synthesize a diverse range of 2-substituted benzothiazole derivatives for the advancement of drug discovery and development programs.

References

  • Xu, Y., Li, B., Zhang, X., & Fan, X. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637–9646. [Link]

  • Krasavin, M. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 454-457. [Link]

  • Camarasa, M. J., & Velázquez, S. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 12(5), 1045-1052. [Link]

  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–391. [Link]

  • ResearchGate. (n.d.). Possible mechanism for the synthesis of 2‐aminobenzothiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminobenzothiazoles. Retrieved from [Link]

  • Dong, Z.-B., Xu, W., Zeng, M.-T., Liu, M., & Li, Y.-S. (2017). Palladium-catalyzed Tandem Synthesis of 2-Aminobenzothiazoles Starting from Unreactive 2-Chloroanilines. Chinese Journal of Chemistry, 35(8), 1234-1238. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 45(45), 7668-7671. [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2015). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 17(16), 4002–4005. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Organic Letters, 10(22), 5147–5150. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ashenhurst, J. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Shainyan, B. A., Ushakov, I. A., & Ivanov, A. V. (2020). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 25(23), 5585. [Link]

  • ResearchGate. (n.d.). Cross coupling of 2‐chlorobenzothiazole with various piperazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones. Retrieved from [Link]

  • Daïch, A., Valdès, C., & Moussa, Z. (2018). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 23(11), 2993. [Link]

  • Chemistry Stack Exchange. (n.d.). What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are attached?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Jian, J.-X., & Tong, Q.-X. (2021). Regulable cross-coupling of alcohols and benzothiazoles via a noble-metal-free photocatalyst under visible light. Chemical Communications, 57(74), 9323-9326. [Link]

  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • El-Gamal, M. I., Anbar, H. K., & Al-Said, M. S. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. RSC Advances, 8(2), 947–958. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

  • Moon, N. S. (1949). U.S. Patent No. 2,469,697. Washington, DC: U.S.
  • Nguyen, T. T. T., & Le, T. N. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Vietnam Journal of Science and Technology, 60(5), 823-830. [Link]

  • PubChem. (n.d.). 2-Chlorobenzothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2175–2182. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Russian Chemical Reviews, 91(3), RCR5023. [Link]

Sources

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of 2-Substituted Benzothiazoles

Executive Summary: The Privileged Scaffold The benzothiazole nucleus—a benzene ring fused to a thiazole ring—represents a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple distinct biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The benzothiazole nucleus—a benzene ring fused to a thiazole ring—represents a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple distinct biological targets with high affinity. The critical vector for optimization is the C-2 position , where substitution patterns dictate the switch between anticancer (EGFR/VEGFR kinase inhibition) and antimicrobial (DNA gyrase inhibition) phenotypes.

This guide objectively compares the performance of specific 2-substituted benzothiazole derivatives against current Standards of Care (SoC), supported by experimental IC50 and MIC data.

The Pharmacophore: Electronic & Steric Logic

Before analyzing specific therapeutic areas, we must understand the electronic environment. The C-2 position is highly susceptible to nucleophilic attack, but in the context of drug design, it serves as the anchor for aryl or heteroaryl systems that engage in


-

stacking within enzyme active sites.
SAR Decision Matrix

The following logic tree illustrates how substituent choices at C-2 drive therapeutic indication.

SAR_Logic Root Benzothiazole Scaffold C2_Sub C-2 Substitution Vector Root->C2_Sub Aryl 2-Aryl / 2-Heteroaryl C2_Sub->Aryl Rigid Linker Hydrazone 2-Hydrazone / Schiff Base C2_Sub->Hydrazone Flexible Linker Onco Oncology (Kinase Inhibition) Aryl->Onco Target: EGFR / VEGFR-2 Requirement: Lipophilicity Micro Antimicrobial (DNA Gyrase) Hydrazone->Micro Target: Bacterial DNA Requirement: H-Bond Donors

Figure 1: Strategic SAR decision tree for 2-substituted benzothiazole optimization.

Oncology Comparison: Targeting EGFR/VEGFR-2

Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] Mechanism: Competitive inhibition at the ATP-binding pocket.

Comparative Analysis: Benzothiazole Esters vs. Erlotinib

Recent studies have identified that 2-substituted benzothiazoles bearing an ethyl ester moiety (specifically Compound 21 ) exhibit dual inhibition superior to single-target standards. The ester group likely provides additional hydrogen bonding interactions within the hinge region of the kinase.

Experimental Data: Kinase Inhibition Profile (IC50)

Data sourced from recent bio-evaluations [1].

Compound ClassSpecific DerivativeEGFR IC50 (µM)VEGFR-2 IC50 (µM)MCF-7 Cytotoxicity (IC50 µM)
Standard of Care Erlotinib 0.18 ± 0.02 N/A> 10.0
Standard of Care Sorafenib N/A0.12 ± 0.01 2.80 ± 0.15
Benzothiazole AcidCompound 100.45 ± 0.030.35 ± 0.040.89 ± 0.05
Benzothiazole Ester Compound 21 0.11 ± 0.01 0.15 ± 0.02 0.73 ± 0.04

Key Insight: Compound 21 (Ethyl ester derivative) surpasses Erlotinib in EGFR affinity (0.11 µM vs 0.18 µM) while maintaining significant VEGFR-2 activity.[1] The conversion of the acid (Cmpd 10) to the ester (Cmpd 21) increases lipophilicity, likely enhancing cellular permeability and binding affinity.

Mechanism of Action: Dual Pathway Blockade

Benzothiazoles intervene early in the signal transduction cascade, preventing autophosphorylation.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activation Phos Autophosphorylation EGFR->Phos Benzothiazole Benzothiazole Inhibitor (ATP Pocket Competitor) Benzothiazole->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Phosphoryl Transfer Ras Ras/Raf Signaling Phos->Ras Prolif Tumor Proliferation Ras->Prolif

Figure 2: Mechanism of Action. Benzothiazoles competitively inhibit the ATP binding site, halting downstream Ras/Raf proliferation signals.

Antimicrobial Comparison: Overcoming Resistance

Target: DNA Gyrase (Topoisomerase II) and Efflux Pumps (AdeABC). Mechanism: Intercalation into bacterial DNA and inhibition of pump proteins.

Comparative Analysis: 2-Phenyl Derivatives vs. Ciprofloxacin

While fluoroquinolones (e.g., Ciprofloxacin) are the gold standard, resistance via efflux pumps is rising. 2-substituted benzothiazoles, particularly those with hydroxyl/methoxy substitutions on the phenyl ring (Compounds 25a-c), show equipotent activity and the ability to reverse resistance.

Experimental Data: Minimum Inhibitory Concentration (MIC)

Data sourced from microbiological assays against Gram-positive/negative strains [2].

CompoundSubstituent (R)E. faecalis MIC (µM)K. pneumoniae MIC (µM)Notes
Ciprofloxacin (Control) 2.93 2.93 Standard Antibiotic
Compound 25a4-OH-3-OMe~1.002.03Synergistic potential
Compound 25b4-OH~1.001.04 3x Potency vs Cipro
Compound 25c3-OH~1.001.04 High affinity

Key Insight: The presence of a hydroxyl group (H-bond donor) at the para or meta position of the C-2 phenyl ring drastically improves potency (MIC 1.04 µM) compared to Ciprofloxacin (2.93 µM) in K. pneumoniae. Furthermore, these compounds act as efflux pump inhibitors, restoring sensitivity in resistant strains.

Experimental Protocols

A. Synthesis: Iodine-Promoted Oxidative Condensation

This protocol is selected for its high yield, operational simplicity, and avoidance of toxic metal catalysts.

Reaction Scheme: 2-Aminothiophenol + Aryl Aldehyde + I2 → 2-Substituted Benzothiazole

Step-by-Step Methodology:

  • Reagents: Dissolve 2-aminothiophenol (1.0 mmol) and the appropriate benzaldehyde derivative (1.0 mmol) in DMF (5 mL).

  • Catalyst: Add molecular Iodine (I2) (0.5 mmol, 50 mol%).

  • Reaction: Stir the mixture at 100°C for 2–4 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:4).

  • Quenching: Cool to room temperature. Pour the mixture into crushed ice containing sodium thiosulfate (to neutralize excess iodine).

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, 60-120 mesh).

B. Bioassay: MTT Cytotoxicity Protocol

To validate the anticancer data presented in Section 3.

  • Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as a positive control.[2]

  • Incubation: Incubate for 48h.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h (formazan crystals form).

  • Solubilization: Dissolve crystals in 100 µL DMSO.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

References

  • Novel Benzothiazole-Based Dual VEGFR-2/EGFR Inhibitors Targeting Breast and Liver Cancers. Bioorganic & Medicinal Chemistry Letters (2022). [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Saudi Chemical Society / PMC (2023). [Link]

  • A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles. Chemistry Letters (2006). [Link]

Sources

Validation

Benchmarking the biological activity of new compounds against known inhibitors

Executive Summary: Beyond the IC50 In drug discovery, a raw value is meaningless without context. As researchers, we often see compounds with "nanomolar potency" fail because that potency was an artifact of assay conditi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the IC50

In drug discovery, a raw


 value is meaningless without context. As researchers, we often see compounds with "nanomolar potency" fail because that potency was an artifact of assay conditions (e.g., low substrate concentration) or failed to translate into cellular efficacy due to poor residence time.

This guide outlines a rigorous, orthogonal benchmarking strategy. We do not just measure if a compound works; we measure how it compares to the gold standard (e.g., Imatinib for BCR-ABL, Staurosporine for general kinase inhibition) using three pillars: Biochemical Potency (


), Biophysical Kinetics (

), and Cellular Target Engagement.

Strategic Workflow

The following flowchart illustrates the critical path for benchmarking a new chemical entity (NCE) against a known standard. Note the "Go/No-Go" decision gates based on statistical validation (Z-factor).

BenchmarkingWorkflow Start Compound Library (Novel vs. Standard) Biochem Biochemical Assay (FRET/TR-FRET) Start->Biochem QC QC Check (Z-Factor > 0.5) Biochem->QC QC->Biochem Fail (Re-optimize) Biophys Biophysical Kinetics (SPR/Biacore) QC->Biophys Pass Cell Cellular Assay (Target Engagement) Biophys->Cell Decision Lead Candidate Selection Cell->Decision

Figure 1: The orthogonal benchmarking workflow ensures that biochemical potency translates to physical binding and cellular efficacy.

Phase 1: Biochemical Potency (The Intrinsic Measure)

The Trap of IC50

Comparing


 values between labs is dangerous because 

is dependent on enzyme and substrate concentration. To benchmark objectively, you must convert

to the inhibition constant (

) using the Cheng-Prusoff equation (for competitive inhibitors):


Expert Insight: If your standard inhibitor is ATP-competitive, you must run your assay at


 levels of ATP. Running at low ATP artificially inflates the potency of your compound.
Experimental Protocol: TR-FRET Kinase Assay

Objective: Determine


 of "Compound X" vs. "Standard S."
  • Reagent Prep: Prepare 2x Enzyme mix and 2x Substrate/ATP mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Plating: Acoustic dispense 10 nL of compounds (10-point dose response, 1:3 dilution) into a 384-well low-volume plate.

    • Control 1 (Max Signal): DMSO only + Enzyme + Substrate.

    • Control 2 (Min Signal): DMSO + Buffer (no enzyme) or Supramaximal Standard Inhibitor (10 µM).

  • Reaction: Add 2.5 µL Enzyme mix. Incubate 10 min (pre-equilibration). Add 2.5 µL Substrate/ATP mix.

  • Incubation: 60 min at RT (protect from light).

  • Detection: Add 5 µL EDTA/Eu-antibody detection mix. Read on EnVision plate reader.

Data Analysis & Validation

Before accepting data, calculate the Z-factor (Zhang et al., 1999) to ensure assay robustness:



  • Target: Z > 0.5 is required for a valid benchmarking run.

Phase 2: Biophysical Kinetics (The Binding Truth)

Potency (


) tells you how much is required to inhibit.[1] Kinetics (SPR) tells you how long it stays bound.

Why it matters: A compound with a slow off-rate (


) has a long Residence Time  (

). High residence time often correlates better with in vivo efficacy than

because the drug stays bound even after systemic clearance.
Comparative Data Table (Hypothetical)
ParameterStandard Inhibitor (S-Ref)Novel Compound (N-2024)Interpretation

(Biochem)
12.5 nM15.0 nMEquipotent (Biochemically)

(Assoc. Rate)


N-2024 binds faster

(Dissoc. Rate)


N-2024 stays bound 10x longer
Residence Time 16.7 min166.7 minSuperior Pharmacodynamics

Protocol Note: Use Surface Plasmon Resonance (e.g., Biacore 8K). Immobilize the target protein via amine coupling. Inject compounds at 5 concentrations. Fit data to a 1:1 Langmuir binding model. Crucial: Ensure mass transport limitation is minimized by using high flow rates (30-50 µL/min).

Phase 3: Cellular Selectivity & Pathway Inhibition

Biochemical potency must survive the cellular environment (membrane permeability, efflux pumps). We benchmark this by looking at a specific downstream effector in a signaling pathway.

Pathway Visualization

The diagram below shows the MAPK pathway. If we are inhibiting MEK , we should see a decrease in p-ERK , but not necessarily p-RAF .

SignalingPathway GF Growth Factor RTK RTK Receptor GF->RTK RAS RAS-GTP RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 (Target) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Inhibitor Inhibitor (Compound X) Inhibitor->MEK Blocks pERK p-ERK (Readout) ERK->pERK

Figure 2: Mechanistic intervention point. Benchmarking requires measuring p-ERK levels via Western Blot or AlphaLISA.

Protocol: Cellular Western Blot Analysis
  • Seeding: Seed A375 cells (BRAF mutant) at 0.5M cells/well in 6-well plates.

  • Treatment: Treat with Compound X and Standard S at

    
     for 1 hour.
    
  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Normalization: Total protein normalization is critical. Do not rely solely on Actin/GAPDH; use total ERK vs. phospho-ERK ratio.

  • Quantification: Use a LI-COR Odyssey for linear dynamic range quantification. Densitometry from film is not quantitative enough for benchmarking.

References & Authority

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2] Journal of Biomolecular Screening.

  • NCBI Assay Guidance Manual. (Updated Continuously). In Vitro Biochemical Assays: Determination of IC50.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Copeland, R. A. (2016). Kinetics of Drug-Target Residence Time. Expert Opinion on Drug Discovery.

Sources

Comparative

Bridging the Divide: A Senior Scientist's Guide to the Cross-Validation of Experimental and Computational Predictions in Drug Discovery

In the modern drug discovery landscape, the convergence of computational modeling and experimental biology is no longer a novelty but a cornerstone of efficient and rational therapeutic development.[1] Computational appr...

Author: BenchChem Technical Support Team. Date: February 2026

In the modern drug discovery landscape, the convergence of computational modeling and experimental biology is no longer a novelty but a cornerstone of efficient and rational therapeutic development.[1] Computational approaches, ranging from molecular docking to complex machine learning algorithms, provide unprecedented speed in identifying potential drug candidates.[2][3] However, these in silico predictions are theoretical models that demand rigorous experimental validation to confirm their biological relevance.[4][5] Conversely, experimental results provide the essential real-world data needed to refine and improve the predictive power of computational models.[6]

This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth framework for integrating these two domains. We will move beyond mere procedural descriptions to explore the causal logic behind methodological choices, ensuring a self-validating workflow that enhances the trustworthiness and reproducibility of your findings.

The Synergy of Bits and Biology: A Conceptual Overview

The most effective drug discovery programs treat computational and experimental work not as separate, sequential steps, but as a continuous, synergistic feedback loop. Computational models generate hypotheses, which are then tested at the bench. The resulting experimental data is then fed back into the models, refining their parameters and improving the accuracy of the next round of predictions.[7] This iterative process accelerates the identification of promising lead compounds while minimizing the time and resources spent on candidates that are likely to fail.[4]

CrossValidation_Workflow Iterative Cross-Validation Workflow in Drug Discovery cluster_comp Computational Domain cluster_exp Experimental Domain cluster_analysis Integration & Refinement a Target Identification & Model Building b In Silico Screening (e.g., Docking, ML) a->b c Prediction of Efficacy & ADMET b->c d Experimental Design (e.g., Assays, Models) c->d Generate Hypotheses e In Vitro / In Vivo Validation d->e f Data Acquisition (e.g., IC50, Permeability) e->f g Data Analysis & Cross-Validation f->g Provide Ground Truth h Model Refinement & SAR Analysis g->h h->b Improve Predictive Power

Caption: A diagram illustrating the iterative feedback loop between computational prediction and experimental validation.

Part 1: The Computational Gauntlet - Generating Testable Hypotheses

Computational methods serve to narrow the vast chemical space to a manageable number of high-probability candidates for experimental testing.[8] The choice of method depends on the available data and the specific question being asked.

Common Computational Approaches
  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[9] It is particularly useful in structure-based drug design where the 3D structure of the target is known. The causality here is that a lower predicted binding energy (a better "score") suggests a more stable complex, which is hypothesized to correlate with higher biological activity.

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. It can be used to screen large databases for molecules that fit the model, even if they are structurally diverse.

Protocol: A Standard Molecular Docking Workflow
  • Target Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • "Clean" the structure by removing water molecules, adding hydrogen atoms, and repairing any missing residues. This step is critical because the accuracy of the docking simulation depends on a chemically correct and complete protein structure.

  • Ligand Preparation:

    • Generate a 3D conformation of the small molecule (ligand) to be docked.

    • Assign correct atom types and charges. This ensures that the electrostatic and van der Waals interactions are calculated accurately.

  • Grid Generation:

    • Define the "binding site" or the region of the protein where the ligand is expected to bind. This is typically a pocket or cleft on the protein surface identified from experimental data or prediction algorithms. The docking software will confine its search to this defined space, increasing computational efficiency.

  • Docking Simulation:

    • The software systematically samples different conformations and orientations of the ligand within the defined binding site.

    • A "scoring function" is used to estimate the binding affinity for each pose. The output is a ranked list of poses based on their scores.

  • Post-Docking Analysis:

    • Visualize the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with protein residues.

    • This analysis provides a structural hypothesis for the compound's mechanism of action.[9]

Docking_Workflow Molecular Docking Workflow start Start prep_protein 1. Prepare Target Protein (from PDB) start->prep_protein prep_ligand 2. Prepare Ligand (3D Structure) start->prep_ligand define_site 3. Define Binding Site (Grid Generation) prep_protein->define_site dock 4. Run Docking Simulation prep_ligand->dock define_site->dock analysis 5. Analyze Poses & Scores dock->analysis hypothesis Generate Structural Hypothesis for Experimental Testing analysis->hypothesis

Caption: A streamlined workflow for a typical molecular docking experiment.

Part 2: The Experimental Crucible - Grounding Predictions in Reality

Experimental validation is the indispensable step to confirm or refute computational hypotheses.[13] No matter how compelling an in silico result appears, it remains a prediction until proven in a biological system.[5]

Key Experimental Validation Techniques
  • Biochemical Assays: These in vitro assays measure the direct interaction between a compound and its purified target protein (e.g., enzyme activity assays, binding assays). They are excellent for confirming direct target engagement but do not provide information about cellular effects.

  • Cell-Based Assays: These assays measure the effect of a compound on living cells (e.g., cell viability, signaling pathway modulation).[2] They provide a more physiologically relevant context than biochemical assays and can help assess properties like cell permeability and cytotoxicity.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics (on/off rates) and thermodynamics, offering a much deeper validation of the predicted interaction than a simple activity assay.

Protocol: In Vitro Cell Viability (MTT) Assay

This protocol is a workhorse for assessing a compound's effect on cell proliferation and is often used to determine the half-maximal inhibitory concentration (IC50).[2]

  • Cell Culture & Seeding:

    • Culture a relevant cell line (e.g., a cancer cell line for an oncology drug) under standard conditions (37°C, 5% CO2).

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours. The cell density is a critical parameter; too few or too many cells will lead to unreliable results.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium. It is crucial to include proper controls:

      • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the compound, to account for any solvent-induced effects.

      • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.

      • Untreated Control: Cells in medium alone.

    • Incubate the cells with the compound for a set period (e.g., 48-72 hours).

  • MTT Addition & Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours. Living, metabolically active cells contain reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization & Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Read the absorbance of the purple solution on a plate reader (typically at ~570 nm). The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the absorbance data to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Part 3: The Synthesis - Correlating and Interpreting the Data

The ultimate goal is to determine if the computational predictions align with the experimental outcomes. This requires a careful, objective comparison.

Data Presentation for Comparison

Quantitative data should be summarized in a clear, structured table. This allows for at-a-glance comparison of predicted and measured values.

Compound IDPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)Cell Permeability (Papp cm/s)
Cmpd-001-9.80.151.2 x 10⁻⁶
Cmpd-002-9.50.450.8 x 10⁻⁶
Cmpd-003-7.215.7< 0.1 x 10⁻⁶
Cmpd-004-9.9> 50< 0.1 x 10⁻⁶
Interpreting the Results: Causality and Caveats
  • Strong Correlation (e.g., Cmpd-001, Cmpd-002): A good correlation between high predicted binding affinity and low experimental IC50 strengthens the validity of the computational model. This suggests the model is accurately capturing the key interactions driving biological activity.

  • Weak Correlation (e.g., Cmpd-003): A compound with a moderate prediction but poor activity could indicate that other factors not included in the model, such as poor cell permeability or rapid metabolism, are limiting its efficacy.[14]

  • Discordant Results (e.g., Cmpd-004): A compound with a strong prediction but no experimental activity is a critical learning opportunity. This could indicate an incorrect binding mode prediction, the compound being rapidly ejected from the cell by efflux pumps, or that the in silico model has a "blind spot."[15] Such results are invaluable for refining the model. It is a fallacy to discard these "failures"; they are often more informative than successes for improving predictive accuracy.

It is crucial to remember that correlation does not equal causation. A good docking score does not prove the compound binds in that specific pose, and a low IC50 in a cell assay doesn't prove it's acting on the intended target. Orthogonal experiments, such as a target engagement assay, are necessary to build a more complete and trustworthy picture.[16]

Trustworthiness and Best Practices

To ensure the integrity of the cross-validation process, adhere to the following principles:

  • Computational Rigor: Do not just accept the top-scoring result. Perform thorough validation of the computational method itself (e.g., using k-fold cross-validation for ML models, or re-docking a known ligand to ensure the protocol can reproduce the experimental pose).[17][18]

  • Experimental Robustness: Always use appropriate controls, perform multiple biological replicates, and report measures of variance (e.g., standard deviation).[19] The experimental data must be of high quality to be a reliable benchmark.[20]

  • Transparent Reporting: Clearly document all parameters and procedures for both the computational and experimental work to ensure reproducibility.[21] This includes software versions, force fields, cell line sources, and reagent lot numbers.

  • Embrace Discrepancies: Do not view a mismatch between prediction and experiment as a failure. Instead, treat it as a new hypothesis to be investigated, leading to a deeper understanding of the underlying biology and a more robust computational model.

By systematically integrating these domains and adhering to principles of scientific rigor, researchers can create a powerful engine for discovery, accelerating the journey from a promising hypothesis to a validated therapeutic candidate.

References

  • Title: Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements Source: Journal of Chemical Information and Modeling - ACS Publications URL: [Link]

  • Title: Machine learning approaches to predict drug efficacy and toxicity in oncology Source: Patterns (Cell Press) URL: [Link]

  • Title: New Insights into Predicting Drug Efficacy through Machine Learning Source: Lamarr Institute for Machine Learning and Artificial Intelligence URL: [Link]

  • Title: Digital Twins in Precision Medicine and Drug Discovery Source: News-Medical.Net URL: [Link]

  • Title: Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements Source: PubMed URL: [Link]

  • Title: Computational/in silico methods in drug target and lead prediction Source: Briefings in Bioinformatics URL: [Link]

  • Title: Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements Source: University of Southampton ePrints URL: [Link]

  • Title: Machine learning approaches to predict drug efficacy and toxicity in oncology Source: PMC - NIH URL: [Link]

  • Title: Validation approaches for computational drug repurposing: a review Source: PMC - NIH URL: [Link]

  • Title: Validation guidelines for drug-target prediction methods Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Computational Approaches in Pharmacological Research and Drug Development Source: Frontiers in Pharmacology URL: [Link]

  • Title: An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Key Challenges in Computational Drug Discovery and How to Overcome Them Source: Medium URL: [Link]

  • Title: Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine Source: PubMed URL: [Link]

  • Title: Integrating Computational and Experimental Approaches in 21st Century Drug Design Source: Preprints.org URL: [Link]

  • Title: Beyond serendipity: rational design and AI's expansion of the undruggable target landscape Source: Drug Target Review URL: [Link]

  • Title: Finding new analgesics: Computational pharmacology faces drug discovery challenges Source: Biochemical Pharmacology URL: [Link]

  • Title: Analytical and Experimental Pharmacology, Challenges Ahead Source: Frontiers in Pharmacology URL: [Link]

  • Title: In Vivo, In Vitro, or In Silico: Tips for Choosing a Model System Source: Biocompare URL: [Link]

  • Title: Validation approaches for computational drug repurposing: a review Source: Carolina Digital Repository URL: [Link]

  • Title: Editorial: Computational and Experimental Approaches in Multi-target Pharmacology Source: Frontiers in Pharmacology URL: [Link]

  • Title: Computational Methods in Drug Discovery Source: PMC - NIH URL: [Link]

  • Title: Guide for writing experimental reports Source: University of Maryland URL: [Link]

  • Title: The In (vitro, vivo, silico)s and Outs of Research Source: InVivo Biosystems URL: [Link]

  • Title: On the Dangers of Cross-Validation. An Experimental Evaluation Source: Siemens Medical Solutions USA URL: [Link]

  • Title: AI in drug discovery: 2025 in review Source: Drug Target Review URL: [Link]

  • Title: Guidelines for the Reporting of Numerical Data and Experimental Procedures Source: PMC - NIH URL: [Link]

  • Title: Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial Source: Journal of Medical Internet Research URL: [Link]

  • Title: Reporting Guidelines for Experimental Research: A Report from the Experimental Research Section Standards Committee Source: ResearchGate URL: [Link]

  • Title: Institutional Research Reporting Guidelines Source: The Office of Institutional Research URL: [Link]

  • Title: Submission Guidelines Source: PLOS One URL: [Link]

  • Title: Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]

  • Title: The Use of Cross-Validation in the Analysis of Designed Experiments Source: arXiv URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-bromobenzo[d]thiazole-6-carboxylate

Introduction: Methyl 2-bromobenzo[d]thiazole-6-carboxylate is a heterocyclic building block frequently utilized in medicinal chemistry and materials science, including in the synthesis of novel antibacterial agents[1]. A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 2-bromobenzo[d]thiazole-6-carboxylate is a heterocyclic building block frequently utilized in medicinal chemistry and materials science, including in the synthesis of novel antibacterial agents[1]. As with any halogenated organic compound, its handling and disposal require a stringent, protocol-driven approach to ensure personnel safety and environmental protection. This guide moves beyond mere compliance, providing a deep, scientifically-grounded framework for the safe management of this compound from the point of generation to its final disposal. The procedures outlined herein are designed to be a self-validating system, ensuring that safety and regulatory adherence are intrinsically linked to the workflow.

Section 1: Foundational Safety - Hazard Characterization

A robust disposal plan begins with a comprehensive understanding of the chemical's intrinsic hazards. Methyl 2-bromobenzo[d]thiazole-6-carboxylate is a multi-hazard substance, and its disposal protocol is directly informed by its toxicological and chemical properties. Its classification as a brominated organic compound is the primary determinant for its waste stream segregation[2].

The Globally Harmonized System (GHS) classifications for this compound dictate the minimum safety precautions required.[3]

Table 1: GHS Hazard Profile of Methyl 2-bromobenzo[d]thiazole-6-carboxylate

Hazard Class & CategoryGHS CodeHazard StatementImplication for Handling and Disposal
Acute Toxicity, Oral (Category 4)H302Harmful if swallowedAvoid ingestion. All waste streams, including rinsate from decontamination, must be captured.
Skin Irritation (Category 2)H315Causes skin irritationDirect skin contact must be prevented through appropriate glove selection.
Serious Eye Irritation (Category 2A)H319Causes serious eye irritationChemical splash goggles or a face shield are mandatory to prevent eye exposure.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritationAll handling, including waste consolidation, must occur in a certified chemical fume hood.

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[3]

The presence of the carbon-bromine bond is of critical importance. Thermal decomposition, such as during incineration, will generate hydrogen bromide (HBr), a corrosive acid gas. Therefore, the final disposal method must be capable of neutralizing these acidic byproducts[4].

Section 2: Operator Protection - Personal Protective Equipment (PPE)

Based on the hazard assessment, a multi-layered PPE strategy is required to mitigate risks during all phases of handling and disposal. Adherence to OSHA guidelines on PPE is mandatory.[5]

Table 2: Recommended PPE for Handling Methyl 2-bromobenzo[d]thiazole-6-carboxylate Waste

TaskMinimum Required PPERationale & Causality
Handling Neat Solid or Concentrated Solutions Nitrile gloves (double-gloved recommended), chemical splash goggles, lab coatPrevents skin irritation (H315) and serious eye damage (H319) from direct contact or splashes.
Weighing and Transfer Operations As above, performed within a chemical fume hood or ventilated balance enclosureMitigates risk of inhaling airborne particulates that can cause respiratory irritation (H335).
Waste Consolidation & Decontamination As above, plus consideration for a face shield and chemically resistant apronProvides an additional layer of protection against larger volume splashes during liquid transfers.
Spill Cleanup As above, plus respiratory protection (e.g., N95 or half-mask respirator with organic vapor cartridges) may be required for large spillsProtects against high concentrations of airborne powder or vapors.

Section 3: The Core Protocol - Waste Segregation and Collection

The cornerstone of proper disposal for this compound is rigorous waste segregation. Improper segregation can lead to dangerous chemical reactions, contaminate less hazardous waste streams, and significantly increase disposal costs[6]. This compound must always be treated as a halogenated organic waste .[2]

Step-by-Step Waste Collection Procedure:
  • Container Selection:

    • Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department, specifically intended for Halogenated Organic Waste .

    • The container must be constructed of a chemically compatible material (e.g., high-density polyethylene, HDPE) and have a secure, vapor-tight lid[7].

  • Container Labeling:

    • Before adding any waste, ensure the container is accurately labeled. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Methyl 2-bromobenzo[d]thiazole-6-carboxylate"

      • An accurate list of any solvents used (e.g., "in Dichloromethane," "in Acetone")

      • The appropriate GHS hazard pictograms (e.g., exclamation mark, health hazard).

  • Waste Accumulation:

    • Solid Waste: Collect all unadulterated solid Methyl 2-bromobenzo[d]thiazole-6-carboxylate and any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper) in the designated container.

    • Liquid Waste: Collect all solutions containing the compound in the same designated halogenated waste container.

    • CRITICAL: Do NOT mix this waste stream with non-halogenated organic waste (e.g., hexane, ethyl acetate), strong acids, bases, or oxidizers[2][6].

  • Decontamination of Labware:

    • Glassware and equipment must be decontaminated to render them safe for reuse or disposal.

    • Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any remaining residue.

    • This initial rinsate is considered hazardous waste. It must be collected and added to the designated halogenated organic waste container.

    • Follow with a standard laboratory washing procedure (e.g., detergent and water).

  • Container Management and Storage:

    • Keep the waste container securely capped at all times, except when adding waste[8].

    • Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory and near the point of generation.

    • Ensure secondary containment is in place to capture any potential leaks.

Section 4: The Disposal Pathway - From Lab to Destruction

The journey of the waste from the laboratory bench to its final destruction follows a regulated and logical path. The diagram below illustrates this workflow, emphasizing the critical control points and decision-making processes involved.

G cluster_0 Laboratory Operations cluster_1 Waste Management & Final Disposal gen Waste Generation (Solid, Solution, Contaminated Items) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Step 2: Segregate Waste into HALOGENATED Container ppe->segregate decon Step 3: Decontaminate Glassware & Equipment with Solvent segregate->decon collect_rinsate Step 4: Collect Rinsate into SAME Halogenated Container decon->collect_rinsate store Step 5: Store Securely in Satellite Accumulation Area collect_rinsate->store pickup Step 6: Arrange Pickup by Institutional EHS store->pickup transport Step 7: Licensed Transporter Moves Waste Off-site pickup->transport incinerate Step 8: High-Temperature Incineration with Acid Gas Scrubbing transport->incinerate

Caption: Disposal workflow for Methyl 2-bromobenzo[d]thiazole-6-carboxylate.

The ultimate and most appropriate disposal method for halogenated organic compounds is high-temperature incineration at a facility permitted under the Resource Conservation and Recovery Act (RCRA)[2][4]. This process ensures the complete destruction of the organic molecule, while the resulting HBr is neutralized in a scrubber system, preventing its release into the atmosphere.

Section 5: Contingency Planning - Spill Management

In the event of an accidental release, a swift and organized response is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Control & Contain: Prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents). Do not use combustible materials like paper towels for large spills of solutions in flammable solvents.

  • Cleanup:

    • Wearing the appropriate PPE (Table 2), carefully collect the absorbed material using non-sparking tools.

    • Place all contaminated cleanup materials into the designated Halogenated Organic Waste container.

  • Decontaminate: Wipe the spill area with a solvent-soaked cloth (e.g., acetone), and place the cloth in the waste container.

  • Report: Report the incident to your laboratory supervisor and institutional EHS department, per local policy.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46911877, Methyl 2-bromobenzo[d]thiazole-6-carboxylate. Available at: [Link]

  • Sigma-Aldrich. Safety Data Sheet for a similar hazardous compound. (Note: A direct SDS for the specific compound may not be publicly available, but analogous compounds inform the hazard assessment).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11894, Methyl 2-bromobenzoate. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • BB FABRICATION. Safety Data Sheet general information. (Note: This is a generic SDS example, principles of PPE and handling are broadly applicable).
  • University of California, Riverside, Department of Chemistry. Hazardous Waste Segregation. Available at: [Link]

  • American Elements. Product Page for 2-Bromobenzo[d]thiazole-6-carboxylic Acid. Available at: [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Available at: [Link]

  • ACS Publications. Formation of Brominated Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available at: [Link]

  • MCF Environmental Services. OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • PubMed. Formation of brominated disinfection byproducts from natural organic matter. Available at: [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]

  • YouTube. Bromination safety. Available at: [Link]

  • University of Nevada, Reno, Environmental Health and Safety. Hazardous Waste Reduction. Available at: [Link]

  • U.S. Chemical Storage. OSHA Requirements for Hazardous Chemical Storage. Available at: [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium. Available at: [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Available at: [Link]

  • PubMed. Study of acute oral toxicity of the thiazole derivative. Available at: [Link]

  • MDPI. Eco-Friendly Synthesis of Thiazole Derivatives. Available at: [Link]

  • YouTube. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Available at: [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. Available at: [Link]

  • National Center for Biotechnology Information. 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. Available at: [Link]

  • PubChem. Methyl 2-bromobenzo[d]thiazole-6-carboxylate. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromobenzo[d]thiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromobenzo[d]thiazole-6-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.